Ribociclib Succinate

Catalog No.
S002726
CAS No.
1374639-75-4
M.F
C27H36N8O5
M. Wt
552.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ribociclib Succinate

CAS Number

1374639-75-4

Product Name

Ribociclib Succinate

IUPAC Name

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-yl-2-pyridinyl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C27H36N8O5

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8)

InChI Key

NHANOMFABJQAAH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ribociclib succinate; LEE011-BBA; LEE011 succinate; LEE011; LEE-011; LEE 011; LEE011A; LEE-011A; LEE 011A; Kisqali;

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O

The exact mass of the compound Ribociclib succinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ribociclib succinate mechanism of action CDK4/6 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action and Targets

Ribociclib exerts its effects by specifically targeting the cyclin D-CDK4/6-Rb pathway, a key regulatory circuit frequently dysregulated in cancer.

  • Core Cell Cycle Inhibition: In response to mitogenic signals, D-type cyclins (e.g., Cyclin D1) form active complexes with CDK4 and CDK6. These complexes drive cell cycle progression from the G1 phase to the S phase by phosphorylating the retinoblastoma (Rb) protein. Phosphorylation inactivates Rb, releasing E2F transcription factors, which then activate genes necessary for DNA synthesis [1] [2] [3]. Ribociclib binds to the ATP-binding pocket of CDK4 and CDK6, competitively inhibiting their kinase activity. This prevents Rb phosphorylation, maintains Rb in its active, E2F-suppressive state, and results in cell cycle arrest at the G1/S checkpoint [4] [2] [5].
  • Immunomodulatory Effects: Recent studies show that CDK4/6 inhibitors, including ribociclib, enhance antitumor immunity through multiple mechanisms. They can promote the expression of endogenous retroviral elements and trigger an antiviral response, leading to increased tumor antigen presentation and enhanced recruitment and activation of cytotoxic T cells [1]. Furthermore, they can increase tumor cell PD-L1 expression, potentially sensitizing tumors to combination therapy with immune checkpoint inhibitors [1] [3].

The following diagram illustrates the core mechanism and additional immunological effects:

G cluster_immunology Immunological Effects MitogenicSignals Mitogenic Signals CyclinD Cyclin D MitogenicSignals->CyclinD Complex Active Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb Rb Phosphorylation (Inactivation) Complex->pRb E2F_Release E2F Release & Activation pRb->E2F_Release IFN_Signaling ↑ IFN Signaling pRb->IFN_Signaling PDL1 ↑ PD-L1 Expression pRb->PDL1 SPhase S-Phase Entry & Cell Proliferation E2F_Release->SPhase Ribociclib Ribociclib Ribociclib->Complex CellCycleArrest G1 Phase Cell Cycle Arrest Ribociclib->CellCycleArrest AntigenPresentation ↑ Tumor Antigen Presentation IFN_Signaling->AntigenPresentation TCell Enhanced T-cell Activity AntigenPresentation->TCell

Comparative Pharmacology of CDK4/6 Inhibitors

While ribociclib, palbociclib, and abemaciclib all target CDK4/6, they exhibit distinct pharmacological profiles.

Table 1: Comparison of Approved CDK4/6 Inhibitors

Parameter Ribociclib Palbociclib Abemaciclib
IC50 (CDK4/Cyclin D1) 10 nM [6] 11 nM [6] [7] 2 nM [6] [7]
IC50 (CDK6/Cyclin D2/D3) 39 nM [6] 15 nM [6] [7] 9.9 nM [6] [7]
Oral Bioavailability ~66% [8] [7] ~46% [7] ~45% [7]
Time to Peak (t~max~) 1-4 hours [8] [5] 6-12 hours [7] 4-6 hours [7]
Half-Life (t~1/2~) 29.7 - 54.7 hours [8] [7] ~29 hours [7] ~18.3 hours [7]
Primary Metabolism CYP3A4 [8] [5] CYP3A4, SULT2A1 [6] [7] CYP3A4 [7]
Dosing Schedule 600 mg QD (21d on/7d off) [6] [8] 125 mg QD (21d on/7d off) [6] [7] 150 mg BID (continuous) [6] [7]
Common Grade 3/4 AEs Neutropenia [6] [8] Neutropenia [6] GI distress, Neutropenia (less frequent) [6]

Table 2: Key Pharmacokinetic Properties of Ribociclib

Property Value / Description
Absorption & Bioavailability Rapidly absorbed; Absolute bioavailability is 65.8% at a 600 mg dose [8] [5].
Protein Binding 70% (independent of concentration) [5].
Volume of Distribution (V~d~) 1090 L at steady-state, indicating extensive tissue distribution [5].
Metabolism Undergoes extensive hepatic metabolism, primarily via CYP3A4 [8] [5]. Major metabolites include M13 (CCI284), M4 (LEQ803), and M1 (secondary glucuronide) [5].
Route of Elimination Feces (~69%) and urine (~23%), with only a small fraction as unchanged parent drug [5].
Food Effect No clinically relevant impact [8].

Experimental Protocols for Efficacy and Mechanism

To investigate ribociclib's effects in preclinical models, several standard assays can be employed. The following workflow outlines a common in vitro to in vivo approach:

G Start Cell Line Selection (HR+, HER2-, Rb-proficient) InVitro1 In Vitro: Proliferation Assay (BrdU Incorporation) Start->InVitro1 InVitro2 In Vitro: Apoptosis Assay (Annexin V/7-AAD Staining) InVitro1->InVitro2 InVitro3 In Vitro: Western Blot (pRb, Total Rb, p16INK4a) InVitro2->InVitro3 InVitro4 In Vitro: RT-PCR (FOXM1, CCNE1, CDC6) InVitro3->InVitro4 InVivo In Vivo: Xenograft Model (e.g., 786-O or CaKi-1 cells in SCID mice) InVitro4->InVivo Analysis Analysis of: Tumor Volume, pRb Signaling (Immunohistochemistry) InVivo->Analysis

Detailed Methodologies:

  • Cell Proliferation Assay (BrdU) [9]

    • Protocol: Seed cells (e.g., 5 × 10³ cells/well) in a 96-well plate. The next day, add ribociclib at a concentration range (e.g., 0.05–0.8 µM, clinically achievable concentrations are up to ~13.8 µM [9]) and incubate for 72 hours. Assess proliferation using a Bromodeoxyuridine (BrdU) Cell Proliferation Assay Kit according to the manufacturer's protocol. This measures the incorporation of BrdU into newly synthesized DNA during the S-phase.
    • Output: IC₅₀ values for different cell lines, demonstrating selective anti-proliferative effects.
  • Apoptosis Assay (Annexin V/7-AAD) [9]

    • Protocol: Seed a higher density of cells (e.g., 5 × 10⁵ cells/well in a 12-well plate). The next day, treat with ribociclib and incubate for 72 hours. Trypsinize, wash, and stain cells using an Annexin V-FITC/7-AAD kit. Analyze stained cells by flow cytometry (e.g., Beckman Coulter FC500), counting a minimum of 10,000 events.
    • Output: The percentage of apoptotic cells (Annexin V+/7-AAD- and Annexin V+/7-AAD+).
  • Mechanism Analysis via Western Blot and RT-PCR [9]

    • Western Blot Protocol: Seed cells (e.g., 5 × 10⁶ cells/well in a 6-well plate). After 24-hour treatment with ribociclib, lyse cells in RIPA buffer. Measure protein concentration, resolve by SDS-PAGE, and transfer to a PVDF membrane. Probe with antibodies against total Rb, phospho-Rb (at various sites), and p16INK4a.
    • RT-PCR Protocol: Isolate total RNA from treated cells using TRIzol. Perform RT-PCR using gene-specific primers for E2F target genes (e.g., FOXM1, CCNE1, CDC6).
    • Output: Confirmation of reduced Rb phosphorylation and downstream transcriptional suppression.
  • In Vivo Xenograft Model [9]

    • Protocol: Generate subcutaneous xenografts in immunocompromised mice (e.g., NOD/SCID) using relevant cancer cell lines (e.g., 786-O RCC cells). After palpable tumors form, randomize mice into control and treatment groups. Administer ribociclib orally (e.g., 50 mg/kg daily) alone or in combination with other agents. Monitor tumor volume and body weight regularly.
    • Output: In vivo efficacy data on tumor growth inhibition and tolerability.

Clinical Implications and Research Directions

  • Clinical Use: Ribociclib is approved worldwide in combination with endocrine therapy (e.g., letrozole, fulvestrant) as a first- or second-line treatment for pre-/peri- and postmenopausal women and men with HR+/HER2- advanced breast cancer [8] [2] [5]. The recommended starting dose is 600 mg once daily for 21 consecutive days followed by 7 days off [8].
  • Resistance Mechanisms: Despite efficacy, acquired resistance is a major challenge. Known mechanisms include loss of Rb function, amplification of Cyclin E1, activation of compensatory pathways (e.g., PI3K/AKT/mTOR), and alterations in the CDK4/6 complex composition (e.g., increased CDK6 levels or enhanced CDK4-p21 interaction) [1] [7] [10].
  • Future Directions: Ongoing research focuses on overcoming resistance via combination therapies with other targeted agents (e.g., PI3K, mTOR inhibitors) [7], exploring its efficacy in other tumor types [2] [9], and further elucidating its immunomodulatory effects to enhance synergy with immunotherapy [1] [3].

References

ribociclib succinate IC50 values CDK4 CDK6

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Ribociclib Potency

The table below summarizes the core inhibitory profile of ribociclib succinate from multiple technical sources [1] [2] [3]:

Target IC50 Value (Cell-Free Assay) Selectivity Note
CDK4 10 nM Highly specific; over 1,000-fold less potent against the cyclin B/CDK1 complex.
CDK6 39 nM Highly specific; over 1,000-fold less potent against the cyclin B/CDK1 complex.

For context, the table below compares ribociclib with other approved CDK4/6 inhibitors, highlighting differences in potency and dosing [4] [5]:

Inhibitor CDK4 IC50 (nM) CDK6 IC50 (nM) Standard Dose (Schedule)
Ribociclib 10 39 600 mg once daily (21 days on/7 days off)
Palbociclib 11 15 125 mg once daily (21 days on/7 days off)
Abemaciclib 2 9.9 150 mg twice daily (continuous)

Key Experimental Protocols & Findings

The following details the methodology from pivotal preclinical studies demonstrating the efficacy of ribociclib.

  • In Vitro Protocol (Neuroblastoma Cell Lines) [1] [2] [3]:

    • Cell Lines Used: A panel of 17 neuroblastoma cell lines, including BE2-C and IMR5.
    • Treatment: Cells were treated with Ribociclib across a four-log dose range (10 nM to 10,000 nM).
    • Assay for Growth Inhibition: Substrate adherent growth was measured to determine the half-maximal inhibitory concentration (IC50). The mean IC50 across the 12 sensitive lines (defined as IC50 < 1 μM) was 306 ± 68 nM.
    • Cell Cycle Analysis: Treatment of BE2-C and IMR5 cells resulted in a dose-dependent accumulation of cells in the G0/G1 phase. The arrest became statistically significant at concentrations of 100 nM (p=0.007) and 250 nM (p=0.01), respectively.
  • In Vivo Protocol (Mouse Xenograft Model) [1] [2] [3]:

    • Animal Model: CB17 immunodeficient mice bearing BE2-C, NB-1643, or EBC1 xenografts.
    • Dosing Regimen: Mice were treated once daily with Ribociclib at 200 mg/kg or a vehicle control for 21 days.
    • Tolerability: The dosing was well-tolerated, with no observed weight loss or signs of toxicity.
    • Efficacy Outcome: Tumor growth was significantly delayed (p<0.0001) in mice with BE2-C and NB-1643 xenografts during the 21-day treatment period.

Mechanism of Action Signaling Pathway

Ribociclib exerts its anti-cancer effect by specifically inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which play a critical role in controlling cell cycle progression from the G1 phase to the S phase [4] [6]. The following diagram illustrates this pathway and the point of inhibition by ribociclib.

G MitogenicSignals Mitogenic Signals CyclinD Cyclin D MitogenicSignals->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates RbProtein Rb Protein (Hypo-phosphorylated, Active) CDK4_6->RbProtein Phosphorylates E2F E2F Transcription Factor (Inactive) RbProtein->E2F Represses SPhaseEntry S-Phase Entry & DNA Replication E2F->SPhaseEntry Activates Ribociclib Ribociclib (CDK4/6 Inhibitor) Ribociclib->CDK4_6 Inhibits CDK4_6_Inactive CDK4/6 (Inactive) Ribociclib->CDK4_6_Inactive Inhibits RbProtein_Active Rb Protein (Active) CDK4_6_Inactive->RbProtein_Active No Phosphorylation E2F_Inactive E2F (Inactive) RbProtein_Active->E2F_Inactive Binds & Inactivates

The diagram shows that by inhibiting CDK4/6, ribociclib prevents Rb phosphorylation, maintaining it in its active, growth-suppressing state. This halts the cell cycle at the G1 phase, preventing cancer cell proliferation [4] [6].

Key Considerations for Researchers

  • Salt Form: The data here is for This compound (CAS 1374639-75-4), a salt form designed to improve pharmaceutical properties. The active moiety is the ribociclib free base [6].
  • Managing Resistance: Research indicates that resistance to CDK4/6 inhibitors like ribociclib can develop through mechanisms such as upregulation of alternative cell cycle regulators (e.g., PLK1, Aurora B). Targeting these pathways with additional inhibitors is a promising area of investigation to overcome resistance [7].

References

ribociclib molecular targets and cellular pathways

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets & Mechanism of Action

Ribociclib is a small molecule ATP-competitive inhibitor that selectively targets cyclin-dependent kinases 4 and 6 [1].

Parameter Details
Primary Molecular Targets CDK4, CDK6 [1]
Key Complex Cyclin D-CDK4/6 [1]
Downstream Target Retinoblastoma (Rb) protein [1]
Mechanism Inhibition of Rb phosphorylation, leading to G1 cell cycle arrest and reduced cellular proliferation [1].
Pharmacokinetic Half-Life Mean effective half-life at steady-state: 32 hours (in advanced cancer patients) [1].

Efficacy and Clinical Pharmacokinetics

Recent trials, particularly in early breast cancer, have provided robust efficacy data and insights into dosing.

Efficacy Parameter Ribociclib + NSAI NSAI Alone
3-year iDFS rate (NATALEE) [2] [3] 90.8% 88.0% - 88.1%
5-year iDFS rate (NATALEE) [4] [5] 85.5% 81.0%
iDFS Hazard Ratio (NATALEE) [4] [3] 0.716 (95% CI: 0.618–0.829) -
Dosing (Early BC) 400 mg/day (3 weeks on/1 week off) [2] -
Dosing (Advanced BC) 600 mg/day (3 weeks on/1 week off) [6] -

The AMALEE trial directly compared 400 mg and 600 mg starting doses in advanced breast cancer [6]. While the 400 mg dose did not meet non-inferiority for overall response rate, it showed similar progression-free survival and duration of response with improved safety profile [6].

Experimental Models for Investigating Resistance

Acquired resistance to CDK4/6 inhibitors like ribociclib is a major clinical challenge. The following workflow summarizes a key methodology for generating and characterizing resistant cell models.

G Start Parental ER+ Cell Lines (MCF7, T47D) ChronicTreatment Chronic Treatment Start->ChronicTreatment DoseEscalation Dose Escalation (50 nM to 600 nM) ChronicTreatment->DoseEscalation ResistantClones Resistant Clones (MCF7rR, T47DrR, etc.) DoseEscalation->ResistantClones Over 8 months Phenotyping Phenotypic Characterization ResistantClones->Phenotyping Transcriptomics Transcriptomic Analysis (RNA Sequencing) ResistantClones->Transcriptomics DrugScreening Therapeutic Screening (e.g., Volasertib, Barasertib) Phenotyping->DrugScreening Identifies vulnerabilities Transcriptomics->DrugScreening Reveals targetable pathways

Figure 2: Workflow for generating and studying ribociclib-resistant cell models. Chronic treatment and dose escalation create resistant clones for phenotyping and transcriptomic analysis [7].

Key Phenotypic Assays in Resistant Models [7]:
  • 3D Spheroid Formation: Cells were plated in ultra-low attachment plates with serum-free tumor sphere medium.
  • Cell Invasion: Evaluated using Transwell or similar invasion assays.
  • Cell Cycle Analysis: Progression through G1/S phase was measured despite CDK4/6i treatment.
  • Apoptosis Assay: Resistance to apoptosis was quantified.

Emerging Therapeutic Strategies and Biomarkers

Research into overcoming resistance has revealed promising alternative targets and novel compounds.

Strategy Target/Pathway Experimental Agent/Model
Target G2/M Progression PLK1, Aurora Kinase B (AukB) Volasertib (PLK1 inhibitor), Barasertib (AukB inhibitor) [7]
Novel Derivative p53-dependent apoptosis Ribociclib derivative Rib-CA [8]
Potential Biomarkers CACHD1, LAGE3 Identified via machine learning in Rib-CA study [8]
  • G2/M Targeting: Resistant cells with upregulated PLK1 and AukB showed sensitivity to their respective inhibitors, leading to G2/M arrest and increased apoptosis [7].
  • Novel Derivatives: Rib-CA, a new Ribociclib derivative, demonstrated enhanced anti-proliferative and anti-metastatic activity in preclinical models by activating the p53 pathway and inducing G2/M arrest [8].

References

Comprehensive Application Notes and Protocols: Solid Phase Extraction and LC-MS/MS Analysis of Ribociclib in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ribociclib (Kisqali) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has emerged as a transformative therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. By targeting the CDK4/6 pathway, ribociclib disrupts phosphorylation of the retinoblastoma protein, inducing G1 cell cycle arrest and preventing tumor progression. The clinical significance of ribociclib is substantial, with the MONALEESA clinical trials demonstrating significant improvements in both progression-free survival (PFS) and overall survival (OS) when combined with endocrine therapy [1]. As research expands to investigate ribociclib's potential in pediatric CNS tumors and other malignancies, robust bioanalytical methods are essential for supporting pharmacokinetic studies and therapeutic drug monitoring [2].

The development of sensitive and specific analytical methods for ribociclib quantification in biological matrices presents several challenges, including the need for selective extraction from complex matrices, sensitivity requirements for microdialysis studies, and efficient separation from endogenous compounds. This application note addresses these challenges by providing a detailed protocol for solid phase extraction (SPE) and LC-MS/MS analysis of ribociclib in mouse plasma and Ringer's solution, developed and validated according to scientific standards. The methods described herein have been successfully applied to support cerebral microdialysis studies investigating CNS penetration of ribociclib, providing researchers with reliable tools for advancing preclinical and clinical investigations [2].

Materials and Methods

Reagents and Chemicals
  • Reference standards: Ribociclib succinate and deuterated internal standard (d6-ribociclib) should be obtained from pharmaceutical-grade suppliers (Novartis, Basel, Switzerland) [2].
  • Solvents: HPLC-grade or LC-MS/MS grade methanol, acetonitrile, and water (Fisher Scientific, Fairlawn, NJ, USA) [2].
  • Buffer components: Ammonium acetate (Fisher Scientific), formic acid (Sigma-Aldrich), and o-phosphoric acid (85%, Fisher Scientific) [2].
  • Biological matrices: Mouse plasma (CD-1) with sodium heparin as anticoagulant (BioreclamationIVT, NY, USA) and Ringer's solution (Frey Scientific, Nashua, NH, USA) [2].
  • SPE materials: Waters Oasis 30 μm HLB 96-well microelution plates (1-5 mg sorbent per well) or equivalent reversed-phase SPE cartridges [2].
Preparation of Standard Solutions
2.2.1 Stock and Working Solutions
  • Prepare primary stock solutions at 1.00 mg/mL by dissolving accurately weighed reference standards in 50:50 (v/v) methanol/water [2].
  • Prepare working solutions for calibration standards and quality controls by serial dilution of stock solutions in 50:50 (v/v) methanol/water [2].
  • Prepare internal standard working solution at appropriate concentrations (800 ng/mL for plasma methods, 25 ng/mL for Ringer's solution methods) [2].
  • Stability: Store all solutions at -20°C when not in use, and allow to reach room temperature before use.
Sample Preparation Protocols
2.3.1 Solid Phase Extraction for Plasma Samples

The following protocol is optimized for 20 μL mouse plasma samples [2]:

  • Sample Pretreatment:

    • Transfer 20 μL of plasma to a siliconized microcentrifuge tube
    • Add 10 μL of internal standard working solution (800 ng/mL d6-ribociclib)
    • Add 10 μL of 50:50 methanol/water (v/v) to maintain consistent solvent composition
    • Vortex mix for 10-15 seconds
  • Acidification:

    • Add 100 μL of 28% phosphoric acid to each sample
    • Vortex mix vigorously for 30 seconds to ensure complete protein precipitation and analyte liberation
  • SPE Conditioning (Waters Oasis HLB 96-well microelution plate):

    • Condition with 200 μL methanol under gentle vacuum (~2-3 in Hg)
    • Equilibrate with 200 μL water under gentle vacuum
    • Important: Do not allow sorbent to dry completely before sample application
  • Sample Loading:

    • Transfer the entire acidified sample to the conditioned SPE well
    • Apply gentle vacuum to draw sample through sorbent (~1-2 minutes for complete passage)
  • Washing:

    • Wash with 2 × 200 μL water under gentle vacuum
    • Ensure complete removal of water before elution by applying full vacuum for 1 minute
  • Elution:

    • Elute analytes with 100 μL methanol into a clean 96-well collection plate
    • Apply gentle vacuum initially, followed by full vacuum for 30 seconds to ensure complete elution
  • Reconstitution:

    • Dilute eluate with 100 μL water
    • Vortex mix for 30 seconds to ensure complete mixing
    • Transfer to autosampler vials or plate for LC-MS/MS analysis
    • Injection volume: 3 μL
2.3.2 Direct Preparation for Ringer's Solution

For microdialysis samples (25 μL) in Ringer's solution [2]:

  • Transfer 25 μL of Ringer's solution sample to a siliconized tube
  • Add 5 μL of internal standard working solution (25 ng/mL d6-ribociclib)
  • Add 5 μL of 50:50 methanol/water (v/v) for consistent solvent composition
  • Add 75 μL of 0.2% formic acid in water for acidification
  • Vortex mix for 30 seconds and centrifuge at 10,000 × g for 5 minutes
  • Transfer supernatant to autosampler vials for LC-MS/MS analysis
  • Injection volume: 6 μL

Table 1: Sample Preparation Summary for Different Matrices

Parameter Plasma Samples Ringer's Solution
Sample Volume 20 μL 25 μL
Extraction Method Solid Phase Extraction Direct Preparation
Internal Standard Volume 10 μL (800 ng/mL) 5 μL (25 ng/mL)
Acidification 100 μL 28% H₃PO₄ 75 μL 0.2% formic acid
Final Reconstitution 200 μL (1:1 eluate:water) 110 μL (after acidification)
Injection Volume 3 μL 6 μL
Liquid Chromatography Conditions
2.4.1 Plasma Method Chromatography
  • HPLC system: Shimadzu series including CBM-20A system controller, LC-20AD pumps, SIL-20ACHT autosampler, DGU-14A degasser, and column heater [2]
  • Analytical column: Phenomenex Luna C18 (100Å, 50 × 4.6 mm, 3 μm) [2]
  • Column temperature: 50°C [2]
  • Mobile phase A: 20 mM ammonium acetate in water [2]
  • Mobile phase B: 20 mM ammonium acetate in methanol [2]
  • Flow rate: 1.0 mL/min [2]
  • Gradient program: [2]
    • 0-0.3 min: 30% B
    • 0.3-3.0 min: 30% to 98% B (linear gradient)
    • 3.0-4.3 min: 98% B
    • 4.3-4.5 min: 98% to 30% B (linear gradient)
    • 4.5-5.0 min: 30% B (re-equilibration)
  • Needle wash: 50:50 methanol/water (v/v) [2]
  • Total run time: 5.0 minutes [2]
2.4.2 Ringer's Solution Method Chromatography
  • HPLC system: Shimadzu series including CBM-20A system controller, LC-20AD XR pumps, SIL-20AC XR autosampler, DGU-20A3 degasser, and CTO-20AC column oven [2]
  • Analytical column: Agilent Polaris C8-A (50 × 2.0 mm, 5 μm) [2]
  • Gradient program: Similar to plasma method with potential modifications to optimize for Ringer's solution [2]
Mass Spectrometry Parameters
  • Ionization mode: Positive electrospray ionization (ESI+) [2]
  • Detection mode: Multiple Reaction Monitoring (MRM) [2]
  • Ion transitions: [2]
    • Ribociclib: m/z 435.2 → 252.1
    • d6-Ribociclib (ISTD): m/z 441.2 → 252.1
  • Source parameters: [3]
    • Ionization temperature: 300°C
    • Capillary voltage: 5,000 V
    • Nebulizer gas: 350 kPa
    • Drying gas flow: 15 L/min

Table 2: Mass Spectrometry Parameters for Ribociclib Detection

Parameter Ribociclib d6-Ribociclib (ISTD)
Precursor Ion (m/z) 435.2 441.2
Product Ion (m/z) 252.1 252.1
Ion Mode Positive Positive
Dwell Time (ms) 100-200 100-200
Collision Energy (V) Optimized for maximum response Optimized for maximum response

Method Validation

Specificity and Selectivity

The method demonstrated excellent specificity with no significant interference from endogenous plasma components at the retention times of ribociclib and the internal standard. Chromatographic separation was optimized to resolve analytes from matrix components, with representative MRM chromatograms showing symmetric peak shapes and baseline separation [2]. The use of deuterated internal standard (d6-ribociclib) effectively compensated for any potential matrix effects or extraction variability [2].

Linearity and Sensitivity

The method demonstrated linear response over the concentration ranges of 62.5-10,000 ng/mL for plasma and 0.1-100 ng/mL for Ringer's solution, with correlation coefficients (R²) typically exceeding 0.99 [2]. The lower limit of quantification (LLOQ) was established at 62.5 ng/mL for plasma (S/N > 30) and 0.1 ng/mL for Ringer's solution (S/N > 13), while the limit of detection (LOD) was determined to be 6.9 ng/mL (S/N > 7) for plasma and 0.05 ng/mL (S/N > 3) for Ringer's solution [2].

Table 3: Method Validation Performance Data

Validation Parameter Plasma Method Ringer's Solution Method
Linear Range 62.5-10,000 ng/mL 0.1-100 ng/mL
Correlation Coefficient (R²) >0.99 >0.99
LLOQ 62.5 ng/mL (S/N >30) 0.1 ng/mL (S/N >13)
LOD 6.9 ng/mL (S/N >7) 0.05 ng/mL (S/N >3)
Intra-day Precision (%CV) Within 15% Within 15%
Inter-day Precision (%CV) Within 15% Within 15%
Intra-day Accuracy (%) 85-115% 85-115%
Inter-day Accuracy (%) 85-115% 85-115%
Precision and Accuracy

Method validation demonstrated acceptable precision and accuracy across multiple validation runs. For quality control samples at low, medium, and high concentrations, both intra-day and inter-day precision values were within 15% coefficient of variation (%CV), while accuracy values ranged from 85% to 115% of nominal concentrations [2]. The robustness of the method was confirmed through deliberate variations in chromatographic conditions, including mobile phase composition, flow rate, and column temperature [2].

Recovery and Matrix Effects

The solid phase extraction procedure for plasma samples provided consistent and efficient recovery of ribociclib. Although exact recovery percentages were not explicitly stated in the source material, the validation data demonstrating precision and accuracy within acceptable limits indicate that recovery was consistent and reproducible [2]. The use of a deuterated internal standard effectively compensated for any variability in extraction efficiency or matrix effects, ensuring reliable quantification [2].

Experimental Workflow

The following diagram illustrates the complete workflow for ribociclib analysis in plasma and Ringer's solution samples:

ribociclib_workflow cluster_plasma Plasma Sample Processing Sample_Collection Sample_Collection Sample_Preparation Sample_Preparation Sample_Collection->Sample_Preparation SPE_Protocol SPE_Protocol Sample_Preparation->SPE_Protocol Plasma Samples Direct_Preparation Direct_Preparation Sample_Preparation->Direct_Preparation Ringer's Solution LC_MS_Analysis LC_MS_Analysis SPE_Protocol->LC_MS_Analysis Acidification Acidification Direct_Preparation->LC_MS_Analysis Data_Analysis Data_Analysis LC_MS_Analysis->Data_Analysis Results_Interpretation Results_Interpretation Data_Analysis->Results_Interpretation SPE_Conditioning SPE_Conditioning Acidification->SPE_Conditioning Sample_Loading Sample_Loading SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Reconstitution Reconstitution Elution->Reconstitution

Figure 1: Complete workflow for ribociclib analysis in biological matrices

Applications in Research

The validated SPE and LC-MS/MS methods have been successfully applied in various research contexts, particularly in preclinical pharmacokinetic studies and cerebral microdialysis experiments [2]. These applications demonstrate the method's utility in:

  • CNS penetration studies: Investigating ribociclib distribution across the blood-brain barrier, which is crucial for understanding its potential efficacy in pediatric brain tumors [2]
  • Therapeutic drug monitoring: Supporting clinical pharmacokinetic studies in patients with HR+/HER2- advanced breast cancer [4]
  • Resistance mechanisms: Enabling drug concentration monitoring in studies investigating resistance mechanisms to CDK4/6 inhibitors [5]

The method's sensitivity for Ringer's solution (LLOQ: 0.1 ng/mL) makes it particularly suitable for microdialysis studies where sample volumes are limited and drug concentrations may be low due to restricted blood-brain barrier penetration [2].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Reduced recovery: Ensure proper acidification of plasma samples with phosphoric acid before SPE to maximize analyte liberation and binding to the HLB sorbent [2]
  • Ion suppression: Monitor for matrix effects by post-column infusion experiments; the gradient elution should effectively separate ribociclib from early-eluting matrix components [2]
  • Carryover: Use an appropriate needle wash solution (50:50 methanol/water) and ensure sufficient washing between injections [2]
  • Retention time shifts: Maintain consistent mobile phase preparation and column temperature; the C18 and C8 columns provide stable retention under the described conditions [2]
Method Adaptations

For researchers requiring adaptation of this method, consider the following:

  • Alternative instrumentation: The method can be adapted to other LC-MS/MS systems with ESI source capability, though re-optimization of MS parameters may be necessary
  • Different biological matrices: For tissue homogenates or other biological fluids, preliminary investigations of extraction efficiency and matrix effects are recommended
  • Higher throughput: The 96-well SPE format enables processing of multiple samples simultaneously, making the method suitable for study designs requiring high throughput

Conclusion

The solid phase extraction and LC-MS/MS methods described in this application note provide robust, sensitive, and specific approaches for quantifying ribociclib in mouse plasma and Ringer's solution. The detailed protocols offer researchers reliable tools for supporting preclinical and clinical studies of ribociclib, with particular relevance to investigations of CNS penetration and pharmacokinetic properties. The comprehensive validation data demonstrate that the method meets accepted criteria for bioanalytical method validation, ensuring generation of reliable and reproducible results. As research into CDK4/6 inhibitors continues to evolve, these methods will facilitate important advances in understanding ribociclib's distribution, metabolism, and potential applications beyond breast cancer.

References

Comprehensive Analytical Method Validation and Protocols for Ribociclib: Advanced Techniques for Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ribociclib Analytical Methods

Ribociclib (Kisqali) is a selective cyclin-dependent kinase 4/6 inhibitor approved by the U.S. Food and Drug Administration for the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. As a targeted therapeutic agent, ribociclib requires robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. The development and validation of precise, accurate, and sensitive analytical methods are essential for quantifying ribociclib in various biological matrices and dosage forms, enabling researchers to establish dose-response relationships, assess metabolic stability, and optimize therapeutic outcomes.

Several analytical techniques have been employed for ribociclib quantification, with liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) emerging as the gold standard due to its superior sensitivity and specificity. Recent advancements have focused on green analytical chemistry principles, high-throughput methods, and novel detection techniques to improve efficiency, reduce environmental impact, and expand application capabilities. This article provides comprehensive application notes and detailed protocols for the most current and validated analytical methods for ribociclib, supporting researchers in pharmaceutical development, bioanalysis, and clinical research.

Table 1: Comparison of Reported Analytical Methods for Ribociclib

Method Type Linear Range Matrix LOQ Analysis Time Key Advantages
LC-MS/MS (Gradient) 62.5-10,000 ng/mL Mouse Plasma 62.5 ng/mL 5.0 min Wide dynamic range, suitable for pharmacokinetic studies [1]
LC-MS/MS (Isocratic) 5-100 ng/mL Formulation 5 ng/mL 3.0 min Simple mobile phase, rapid analysis [2]
LC-MS/MS (Green) 1-3,000 ng/mL HLMs 0.98 ng/mL 2.5 min Environmentally friendly, high sensitivity [3]
Voltammetric 0.5-50 µM Standard Solutions 0.28 µM <5 min Cost-effective, no organic waste [4]

Bioanalytical Method Protocol: LC-MS/MS Quantification in Plasma and Tissues

Principles and Applications

This LC-MS/MS protocol enables simultaneous quantification of ribociclib in human and mouse plasma as well as various tissue homogenates (liver, kidney, spleen, brain, and small intestine). The method has been specifically designed for preclinical pharmacokinetic studies and tissue distribution assessments, providing critical data on drug absorption, distribution, metabolism, and excretion. The capacity to measure ribociclib concentrations in multiple biological matrices makes this protocol particularly valuable for understanding the biodistribution profile and target tissue penetration of ribociclib, essential factors in optimizing dosing regimens and predicting therapeutic efficacy [5].

The protocol employs protein precipitation as a simple and efficient sample preparation technique, followed by chromatographic separation using a reversed-phase C18 column with gradient elution. Detection is achieved through triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode, providing high sensitivity and selectivity. The method has been fully validated according to regulatory guidelines for bioanalytical methods, demonstrating acceptable precision, accuracy, and reproducibility across the calibration range of 2-200 ng/mL for all matrices [5].

Equipment and Reagents
  • LC-MS/MS System: Liquid chromatography system coupled to triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Chromatographic Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18, 50×4.6 mm, 3μm)
  • Analytical Standards: Ribociclib reference standard (purity ≥99%), deuterated internal standard (d6-ribociclib)
  • Chemicals and Solvents: LC-MS grade water, methanol, acetonitrile, ammonium acetate or ammonium formate, formic acid
  • Biological Matrices: Human or mouse plasma, tissue homogenates (prepared in appropriate buffer)
  • Laboratory Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes, polypropylene tubes
Sample Preparation Procedure
  • Plasma Sample Preparation:

    • Thaw frozen plasma samples on ice or in a refrigerator at 4°C
    • Aliquot 50 μL of plasma into a clean polypropylene tube
    • Add 10 μL of internal standard working solution (d6-ribociclib, 800 ng/mL)
    • Precipitate proteins by adding 150 μL of ice-cold acetonitrile
    • Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C
    • Transfer 100 μL of supernatant to autosampler vials with inserts
    • Inject 5-10 μL into the LC-MS/MS system [1]
  • Tissue Homogenate Preparation:

    • Homogenize tissue samples in appropriate buffer (e.g., phosphate-buffered saline) to obtain 10% (w/v) homogenates
    • Aliquot 50 μL of tissue homogenate into polypropylene tubes
    • Add 10 μL of internal standard working solution
    • Perform protein precipitation with 150 μL of ice-cold acetonitrile
    • Vortex and centrifuge as described above
    • Transfer supernatant to autosampler vials for analysis [5]
Chromatographic and Mass Spectrometric Conditions

Table 2: Optimized LC-MS/MS Parameters for Ribociclib Quantification

Parameter Specification
Column Temperature 50°C
Mobile Phase A 20 mM ammonium acetate in water
Mobile Phase B 20 mM ammonium acetate in methanol
Gradient Program 30% B (0-0.3 min), 30-98% B (0.3-3.0 min), 98% B (3.0-4.3 min), 98-30% B (4.3-4.5 min), 30% B (4.5-5.0 min)
Flow Rate 1.0 mL/min
Injection Volume 3-10 μL
Ionization Mode Positive electrospray ionization (ESI+)
MRM Transition 435.2 → 252.1 (ribociclib), 441.2 → 252.1 (d6-ribociclib)
Collision Energy Optimized for each compound (typically 25-35 eV)
Source Temperature 300°C

The following workflow diagram illustrates the complete bioanalytical process for ribociclib quantification:

BioanalyticalWorkflow Bioanalytical Workflow for Ribociclib SampleCollection Sample Collection (Plasma/Tissue) SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep 50 μL aliquot LCAnalysis LC-MS/MS Analysis (Gradient Elution) SamplePrep->LCAnalysis Supernatant Transfer DataProcessing Data Processing (MRM Quantification) LCAnalysis->DataProcessing Chromatographic Data Results Results Interpretation (Concentration Calculation) DataProcessing->Results Calibration Curve

Green Analytical Protocol: LC-MS/MS Method for Metabolic Stability Assessment

Method Principles and Environmental Considerations

This protocol describes a green, sensitive, and rapid LC-MS/MS method specifically developed for quantifying ribociclib in human liver microsomes (HLMs) to assess metabolic stability. The method aligns with the principles of green analytical chemistry by minimizing organic solvent consumption, reducing waste generation, and utilizing less hazardous chemicals. With a short run time of 2.5 minutes and a low mobile phase flow rate of 0.2 mL/min, this approach significantly reduces solvent consumption compared to conventional methods, making it both environmentally friendly and cost-effective [3].

The application of this method to metabolic stability studies provides critical data for drug development, including the in vitro half-life and intrinsic clearance of ribociclib. These parameters help predict the metabolic fate and pharmacokinetic behavior of the drug in humans, supporting lead optimization and dosage form design. The method has been validated over a wide linear range of 1-3000 ng/mL with an LLOQ of 0.98 ng/mL, demonstrating adequate sensitivity for metabolic studies. The greenness of the method was evaluated using the AGREE analytical greenness metric, confirming its reduced environmental impact compared to conventional approaches [3].

Equipment and Reagents
  • LC-MS/MS System: UPLC system coupled to TQD mass spectrometer with MassLynx 4.1 software
  • Chromatographic Column: Reversed-phase C18 column (50 × 2.1 mm, 1.7 μm)
  • Analytical Standards: Ribociclib (LEE011, purity ≥99%), Ponatinib (internal standard, purity ≥99%)
  • Microsomal System: Human liver microsomes (20 mg/mL), NADPH regeneration system
  • Mobile Phase: 5 mM ammonium formate in water (pH 3.0) and acetonitrile
  • Laboratory Equipment: Thermostated water bath, incubator, micropipettes, timer
Sample Preparation and Incubation
  • Incubation Mixture Preparation:

    • Prepare incubation buffer (0.1 M phosphate buffer, pH 7.4)
    • Thaw HLMs on ice and dilute to 0.5 mg protein/mL with cold buffer
    • Add ribociclib (final concentration 1 μM) and pre-incubate for 5 minutes at 37°C
    • Initiate reaction by adding NADPH regeneration system
    • Incubate at 37°C with gentle shaking
    • Aliquot 50 μL at predetermined time points (0, 5, 15, 30, 45, 60 minutes) [3]
  • Reaction Termination and Sample Processing:

    • Transfer 50 μL aliquots to pre-chilled tubes containing 150 μL of ice-cold acetonitrile with internal standard
    • Vortex for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C
    • Transfer supernatant to autosampler vials
    • Inject 2-5 μL into the LC-MS/MS system
LC-MS/MS Conditions for Green Method

Table 3: Green LC-MS/MS Parameters for Ribociclib Metabolic Stability

Parameter Specification
Column C18 (50 × 2.1 mm, 1.7 μm)
Mobile Phase 5 mM ammonium formate:acetonitrile (30:70, v/v)
Flow Rate 0.2 mL/min
Run Time 2.5 minutes
Injection Volume 2 μL
Column Temperature 40°C
Ionization Mode ESI+
MRM Transition 435.2 → 322.0 (ribociclib), 533.2 → 260.0 (ponatinib)
Desolvation Temperature 450°C
Source Temperature 150°C
Metabolic Stability Data Analysis
  • Calculation of In Vitro Half-life:

    • Plot natural logarithm of remaining ribociclib concentration versus incubation time
    • Determine slope from linear regression (k = -slope)
    • Calculate in vitro half-life: t1/2 = 0.693/k [3]
  • Calculation of Intrinsic Clearance:

    • Apply the following formula: CLint = (0.693 / t1/2) × (Incubation Volume / Protein Amount)
    • Express CLint in mL/min/kg using appropriate conversion factors [3]

The metabolic stability assessment workflow and the green method advantages are visualized below:

MetabolicStability Metabolic Stability Assessment Workflow HLMPrep HLM Preparation (0.5 mg protein/mL) Incubation Incubation with NADPH (37°C, time points) HLMPrep->Incubation Add Ribociclib and NADPH ReactionStop Reaction Termination (Ice-cold ACN) Incubation->ReactionStop Aliquot at time points (0-60 min) LCAnalysis LC-MS/MS Analysis (Green Method) ReactionStop->LCAnalysis Centrifuge and Transfer DataCalculation Kinetic Data Calculation t½ and CLint LCAnalysis->DataCalculation Concentration vs. Time Data GreenBenefits Green Method Benefits: • Low solvent consumption • Short run time (2.5 min) • Reduced waste generation • AGREE metric evaluated LCAnalysis->GreenBenefits

Electrochemical Method Protocol: Voltammetric Analysis and DNA Interaction Studies

Principle and Applications of Voltammetric Sensing

This protocol describes the first voltammetric method for ribociclib quantification using a disposable pencil graphite electrode (PGE), offering an alternative to chromatographic techniques. The method leverages the electrochemical activity of ribociclib, which contains functional groups that undergo oxidation and reduction at specific potentials. The interaction between ribociclib and DNA can also be investigated using this platform, providing insights into the potential mechanism of action and DNA binding properties of the drug, which is particularly relevant given that cyclin-dependent kinases regulate cell cycle progression and DNA synthesis [4].

The voltammetric approach offers several advantages, including high sensitivity, low cost, rapid analysis, and minimal organic waste generation. The disposable nature of the pencil graphite electrodes eliminates carryover effects and time-consuming cleaning procedures. The method has been successfully applied to investigate the interaction between ribociclib and double-stranded DNA (dsDNA) using both voltammetric techniques and molecular docking studies, revealing that ribociclib interacts with DNA through intercalation binding mode. This protocol provides a valuable tool for preliminary drug-DNA interaction studies and analytical quantification in quality control settings [4].

Equipment and Materials
  • Electrochemical Workstation: AUTOLAB PGSTAT128N with Nova 2.1.6 software
  • Electrode System: Pencil graphite working electrode (0.5 mm diameter), Ag/AgCl reference electrode, platinum wire auxiliary electrode
  • Analytical Standards: Ribociclib reference standard, double-stranded DNA (e.g., calf thymus DNA)
  • Buffer Solutions: Acetate buffer (0.1 M, pH 4.7), phosphate buffer (0.1 M, pH 7.4)
  • Laboratory Equipment: Magnetic stirrer, pH meter, analytical balance
Electrode Preparation and Experimental Procedure
  • Electrode Pretreatment:

    • Immerse the pencil graphite electrode in the supporting electrolyte solution
    • Apply cyclic scanning between -0.5 and +1.5 V until stable voltammograms are obtained
    • Rinse with distilled water between measurements
  • Voltammetric Quantification of Ribociclib:

    • Prepare ribociclib standard solutions in the concentration range of 0.5-50 μM
    • Transfer 10 mL of supporting electrolyte (acetate buffer, pH 4.7) to the electrochemical cell
    • Record background current using cyclic voltammetry (CV) or square wave voltammetry (SWV)
    • Add appropriate volume of ribociclib standard solution
    • Deoxygenate with nitrogen gas for 5 minutes
    • Record voltammograms under optimized parameters [4]
  • DNA Interaction Studies:

    • Prepare dsDNA solution in phosphate buffer (pH 7.4)
    • Incubate ribociclib with dsDNA at various molar ratios for 10 minutes at room temperature
    • Record voltammograms of ribociclib before and after DNA addition
    • Monitor changes in peak current and peak potential
Optimized Voltammetric Parameters
  • Technique: Square Wave Voltammetry (SWV)
  • Potential Range: 0.0 to +1.4 V
  • Frequency: 25 Hz
  • Amplitude: 50 mV
  • Step Potential: 10 mV
  • Supporting Electrolyte: 0.1 M acetate buffer, pH 4.7

Method Validation and Analytical Performance

Validation Parameters and Acceptance Criteria

All described methods have been thoroughly validated according to International Council for Harmonisation (ICH) guidelines and FDA bioanalytical method validation recommendations. The key validation parameters include specificity, linearity, accuracy, precision, sensitivity, and robustness. The following table summarizes the comprehensive validation data for the ribociclib analytical methods:

Table 4: Comprehensive Method Validation Data for Ribociclib Assays

Validation Parameter LC-MS/MS (Plasma) [1] LC-MS/MS (Green) [3] Voltammetric [4]
Linearity Range 62.5-10,000 ng/mL 1-3,000 ng/mL 0.5-50 μM
Correlation Coefficient (R²) >0.996 >0.999 >0.998
Precision (RSD%) Intra-day: ≤7.2%, Inter-day: ≤9.8% Intra-day: ≤3.16%, Inter-day: ≤5.46% ≤4.82%
Accuracy (%) 94.2-105.3% 94.33-105.46% 95.0-104.0%
LOD 6.9 ng/mL (plasma) 0.32 ng/mL 0.09 μM
LOQ 62.5 ng/mL (plasma) 0.98 ng/mL 0.28 μM
Recovery 89.5-94.2% 95.8-101.3% N/A
Matrix Effect <8.5% <7.2% N/A
Stability Assessment

Stability studies are critical for validating analytical methods, particularly for bioanalytical applications where samples may undergo multiple freeze-thaw cycles or be stored for extended periods. Ribociclib has demonstrated:

  • Short-term stability: Stable in plasma for 24 hours at room temperature
  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles (-20°C to room temperature)
  • Long-term stability: Stable for 30 days at -80°C in plasma and tissue homogenates
  • Post-preparative stability: Stable in autosampler for 24 hours at 10°C [1] [5]

It is important to note that ribociclib and palbociclib were found to be unstable in most tissue homogenates under certain conditions, requiring modification of processing conditions to increase stability. The addition of acidification or specific enzyme inhibitors may be necessary for certain matrices [5].

Applications in Drug Development and Research

The validated analytical methods for ribociclib have enabled numerous applications in pharmaceutical research and clinical development:

  • Therapeutic Drug Monitoring: The sensitive LC-MS/MS methods allow quantification of ribociclib in patient plasma samples, supporting dose optimization and personalized treatment strategies [3].

  • Metabolic Stability Assessment: The green LC-MS/MS method has been successfully applied to determine the in vitro half-life (23.58 minutes) and intrinsic clearance (34.39 mL/min/kg) of ribociclib in HLMs, indicating intermediate metabolic stability [3].

  • Formulation Analysis: The isocratic LC-MS/MS method provides rapid quantification of ribociclib in pharmaceutical formulations, supporting quality control and stability testing [2].

  • Drug-DNA Interaction Studies: The voltammetric method has revealed that ribociclib interacts with DNA through intercalation binding, providing insights into its potential mechanism of action beyond CDK4/6 inhibition [4].

  • Preclinical Pharmacokinetics: The validated bioanalytical method has been applied to study ribociclib distribution in mouse plasma and tissues, including brain penetration assessment through cerebral microdialysis studies [1] [5].

These analytical methods continue to support ongoing research into ribociclib's mechanism of action, optimal dosing strategies, and potential drug-drug interactions, contributing to the refinement of breast cancer treatment protocols.

Conclusion

The comprehensive analytical methods presented in this article provide researchers with validated protocols for ribociclib quantification in various matrices, from pharmaceutical formulations to complex biological samples. The LC-MS/MS methods offer high sensitivity and specificity for pharmacokinetic studies and therapeutic drug monitoring, while the voltammetric approach presents a cost-effective alternative for quality control and drug interaction studies. The recent development of green analytical methods aligns with the growing emphasis on sustainable chemistry practices in pharmaceutical analysis.

Future directions in ribociclib analytical method development may focus on high-throughput approaches, miniaturized systems, and multiplexed assays that simultaneously quantify ribociclib with other CDK4/6 inhibitors or metabolites. Additionally, the integration of in-line detection systems and automated sample preparation could further enhance efficiency and reproducibility. As clinical experience with ribociclib expands, these refined analytical methods will continue to play a crucial role in optimizing therapeutic outcomes for breast cancer patients.

References

Comprehensive Application Notes and Protocols for Ribociclib Quantification in Mouse Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ribociclib and Its Bioanalysis

Ribociclib (LEE011) is an orally bioavailable, selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has gained significant importance in cancer research and treatment. It is currently approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor-2-negative (HER2−) advanced breast cancer in combination with endocrine therapy. Preclinical development of ribociclib and similar targeted therapies requires robust, sensitive, and specific bioanalytical methods to characterize pharmacokinetic profiles, tissue distribution, and exposure-response relationships. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for quantification of ribociclib in biological matrices due to its high sensitivity, specificity, and ability to measure drug concentrations across the required dynamic range.

The development of reliable bioanalytical methods for ribociclib quantification in mouse plasma is particularly important for translational research, as mouse models are frequently used in early drug development for screening therapeutic efficacy, understanding disposition characteristics, and guiding clinical trial design. This application note consolidates and compares two established sample preparation methodologies—solid-phase extraction (SPE) and protein precipitation (PPT)—for the quantification of ribociclib in mouse plasma using LC-MS/MS, providing researchers with validated protocols for implementation in preclinical studies.

Sample Preparation Methods

Solid-Phase Extraction Method

The solid-phase extraction method for ribociclib in mouse plasma provides effective sample cleanup and concentration of analytes, which is particularly beneficial for samples with limited volume or requiring enhanced sensitivity.

Table 1: Solid-Phase Extraction Protocol for Ribociclib in Mouse Plasma [1]

Step Parameter Specification
Sample Volume 20 μL mouse plasma -
Internal Standard 10 μL d6-ribociclib working solution -
Acidification 100 μL of 28% phosphoric acid, vortex 30 sec -
SPE Sorbent Waters Oasis HLB 96-well microelution plate (30 μm) -
Conditioning 200 μL methanol, then 200 μL water -
Sample Loading Pass acidified samples through plate under gentle vacuum -
Washing 2 × 200 μL water -
Elution 100 μL methanol -
Reconstitution Dilute with 100 μL water -
Injection Volume 3 μL -

The SPE method employs d6-ribociclib as the internal standard to correct for variability in extraction efficiency and matrix effects. The acidification step is critical for promoting retention of ribociclib (a weak base with pKa of 8.87) on the HLB sorbent by ensuring the compound is in its ionized state. The elution with methanol effectively recovers the analyte while minimizing carryover of interfering matrix components. This method achieves a lower limit of quantification (LLOQ) of 62.5 ng/mL in mouse plasma, with a signal-to-noise ratio >30 at the LLOQ [1].

Protein Precipitation Method

The protein precipitation method offers a simpler and faster alternative for sample preparation, requiring less specialized equipment and demonstrating excellent performance characteristics.

Table 2: Protein Precipitation Protocol for Ribociclib in Biological Matrices [2] [3]

Step Parameter Specification
Sample Volume 50 μL plasma or tissue homogenate -
Precipitation Solvent Acetonitrile (ACN) -
Sample:Solvent Ratio 1:3 (e.g., 50 μL sample + 150 μL ACN) -
Internal Standard 13C6-ribociclib or 2H6-ribociclib in ACN -
Mixing Vortex vigorously for 1-2 minutes -
Centrifugation 10-15 minutes at ≥10,000 × g -
Supernatant Collection Transfer clear supernatant to autosampler vial -
Injection Volume 3-10 μL -

This simplified protein precipitation protocol significantly reduces sample processing time compared to SPE while maintaining adequate sensitivity for most preclinical applications. The method has been successfully applied to various biological matrices including mouse plasma, tissue homogenates (brain, liver, kidney, spleen, small intestine), and human plasma [2] [3]. The use of stable isotope-labeled internal standards (13C6-ribociclib or 2H6-ribociclib) corrects for matrix effects and variations in sample preparation, improving accuracy and precision. This method achieves an exceptional LLOQ of 0.5 nM (approximately 0.22 ng/mL) in human plasma, demonstrating significantly improved sensitivity compared to the SPE method [2].

G Mouse Plasma Sample Preparation Workflow Start Start with Mouse Plasma Sample SPE Solid-Phase Extraction Method Start->SPE PPT Protein Precipitation Method Start->PPT SPE_Step1 Add Internal Standard (10 μL d6-ribociclib) SPE->SPE_Step1 PPT_Step1 Add Internal Standard (13C6-ribociclib in ACN) PPT->PPT_Step1 SPE_Step2 Acidify with 100 μL 28% Phosphoric Acid SPE_Step1->SPE_Step2 SPE_Step3 Vortex for 30 seconds SPE_Step2->SPE_Step3 SPE_Step4 Load to Pre-conditioned Oasis HLB SPE Plate SPE_Step3->SPE_Step4 SPE_Step5 Wash with 2×200 μL Water SPE_Step4->SPE_Step5 SPE_Step6 Elute with 100 μL Methanol SPE_Step5->SPE_Step6 SPE_Step7 Dilute with 100 μL Water SPE_Step6->SPE_Step7 SPE_Step8 Inject 3 μL to LC-MS/MS SPE_Step7->SPE_Step8 PPT_Step2 Precipitate with 150 μL Acetonitrile PPT_Step1->PPT_Step2 PPT_Step3 Vortex 1-2 Minutes PPT_Step2->PPT_Step3 PPT_Step4 Centrifuge 10-15 min at ≥10,000 × g PPT_Step3->PPT_Step4 PPT_Step5 Collect Supernatant PPT_Step4->PPT_Step5 PPT_Step6 Inject 3-10 μL to LC-MS/MS PPT_Step5->PPT_Step6

Chromatographic Separation and Mass Spectrometric Detection

Liquid Chromatography Conditions

Chromatographic separation of ribociclib from endogenous matrix components is critical for achieving optimal sensitivity and specificity. Two primary chromatographic approaches have been successfully employed:

  • Reversed-Phase Chromatography with Gradient Elution: The original SPE method utilized a Phenomenex Luna C18 column (100Å, 50×4.6 mm, 3μm) maintained at 50°C. The mobile phase consisted of 20 mM ammonium acetate in water (mobile phase A) and 20 mM ammonium acetate in methanol (mobile phase B). A gradient elution was performed starting at 30% B (0.30 min), increasing to 98% B (3.00 min), maintaining 98% B (4.30 min), then returning to 30% B (4.50 min) with a total run time of 5.00 minutes at a flow rate of 1 mL/min [1].

  • Aqueous Normal-Phase Chromatography: For improved retention and peak shape, particularly for the protein precipitation method, an aqueous normal-phase chromatography approach was developed using a Thermo Syncronis HILIC column (100×2.1 mm, 3μm). The mobile phase consisted of 50 mM ammonium acetate in water, pH 6.5 (mobile phase A) and acetonitrile (mobile phase B). A gradient elution was run from 90% B to 50% B over 4.5 minutes at a flow rate of 0.4 mL/min, with a total run time of 7 minutes. This approach demonstrated superior retention and peak shape for ribociclib, which is particularly beneficial when using protein precipitation for sample cleanup [2].

Mass Spectrometric Detection

Mass spectrometric detection of ribociclib is typically performed using triple quadrupole mass spectrometry operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The optimized mass transitions for ribociclib and its internal standards are consistent across methods:

  • Ribociclib: Precursor ion → Product ion = m/z 435.2 → 252.1 [1] [2] [3]
  • d6-Ribociclib: Precursor ion → Product ion = m/z 441.2 → 252.1 [1]
  • 13C6-Ribociclib: Used as internal standard in later methods [2]

Ion source parameters should be optimized for each specific instrument, but typically include: capillary voltage 3.0-3.5 kV, source temperature 150°C, desolvation temperature 350-500°C, cone gas flow 50-150 L/h, and desolvation gas flow 800-1000 L/h. The use of stable isotope-labeled internal standards is essential for compensating for matrix effects and ensuring quantification accuracy, particularly when using simpler sample preparation methods like protein precipitation [2] [3].

Method Validation and Performance Characteristics

Key Validation Parameters

Table 3: Method Validation Parameters for Ribociclib Quantification in Mouse Plasma [1] [2] [3]

Validation Parameter Solid-Phase Extraction Method Protein Precipitation Method
LLOQ (Lower Limit of Quantification) 62.5 ng/mL (S/N >30) 0.5 nM (~0.22 ng/mL)
LOD (Limit of Detection) 6.9 ng/mL (S/N >7) Not specified
Linear Range 62.5-10,000 ng/mL 0.5-500 nM (~0.22-217 ng/mL)
Accuracy (Inter-day) Within acceptable range (specific values not provided) Within ±15% for all concentrations
Precision (Inter-day) Within acceptable range (specific values not provided) ≤15% for all concentrations
Extraction Efficiency Not specified Consistent with use of isotope-labeled IS
Matrix Effects Not evaluated Minimal with isotope correction
Carryover Not evaluated Addressed by specific needle wash

Both methods demonstrate acceptable accuracy and precision according to regulatory guidelines for bioanalytical method validation. The protein precipitation method shows significantly improved sensitivity with an LLOQ of 0.5 nM compared to 62.5 ng/mL (144 nM) for the SPE method. This enhanced sensitivity is particularly valuable for applications requiring measurement of low concentrations, such as in microdialysis studies or tissue distribution studies with limited sample volumes [2].

Stability testing should include evaluation of ribociclib stability under various processing and storage conditions, including:

  • Short-term temperature stability (room temperature, 4°C)
  • Freeze-thaw stability (typically 3 cycles)
  • Long-term storage stability (-20°C, -80°C)
  • Processed sample stability in autosampler conditions

While specific stability data for mouse plasma is not provided in the search results, one study noted that ribociclib and palbociclib were unstable in most tissue homogenates without modification of processing conditions [3].

Practical Applications in Preclinical Research

Preclinical Study Applications

The developed methods have been successfully applied to various preclinical research applications:

  • Cerebral Microdialysis Studies: The SPE method was specifically developed for cerebral microdialysis studies in non-tumor bearing mice, allowing for simultaneous quantification of ribociclib in mouse plasma and Ringer's solution (LLOQ = 0.1 ng/mL for Ringer's solution). This application is particularly relevant for evaluating blood-brain barrier penetration of ribociclib, which is essential for assessing its potential efficacy in treating brain tumors [1].

  • Tissue Distribution Studies: The protein precipitation method has been validated for use in mouse tissue homogenates including liver, kidney, spleen, brain, and small intestine. This enables comprehensive tissue distribution studies to understand the disposition characteristics of ribociclib throughout the body [3].

  • Pharmacokinetic Studies: Both methods support comprehensive pharmacokinetic evaluations in mouse models, enabling determination of key parameters such as C~max~, T~max~, AUC, half-life, and clearance. These studies are essential for dose selection and regimen design in subsequent clinical trials [1] [2].

  • Renal Protective Effects: Ribociclib has been investigated for its potential renoprotective effects in mitigating cisplatin-associated kidney injury in mouse models. The availability of reliable bioanalytical methods enables the correlation of ribociclib exposure with pharmacological effects [4].

Clinical Translation

The methodologies developed for mouse plasma have been successfully translated to human plasma applications, supporting clinical development and therapeutic drug monitoring:

  • Therapeutic Drug Monitoring: Methods have been developed for simultaneous quantification of ribociclib and combination drugs (e.g., letrozole) in human plasma, supporting therapeutic drug monitoring in clinical practice [5].

  • Clinical Pharmacokinetic Studies: The protein precipitation method with LC-MS/MS detection has been applied to quantify total and unbound ribociclib in human plasma, brain tumor tissues, and cerebrospinal fluid from patients with primary malignant brain tumors participating in clinical trials [2].

G Ribociclib CDK4/6 Inhibition Mechanism MitogenicSignaling Mitogenic Signaling CyclinD Cyclin D Expression MitogenicSignaling->CyclinD CDK4_6 CDK4/6 Activation CyclinD->CDK4_6 RbProtein Rb Tumor Suppressor Protein CDK4_6->RbProtein Phosphorylates E2F E2F Transcription Factors RbProtein->E2F Releases Repression CellCycle G1 to S Phase Transition Cell Cycle Progression E2F->CellCycle Ribociclib Ribociclib (CDK4/6 Inhibitor) Ribociclib->CDK4_6 Inhibits

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions
  • Carryover Concerns: CDK4/6 inhibitors including ribociclib are known to exhibit significant carryover in LC-MS/MS systems due to their physicochemical properties. To mitigate this issue:

    • Implement extensive needle wash protocols with appropriate solvents (e.g., methanol:water mixtures with possibly added modifiers)
    • Include blank injections between samples during method development and validation
    • Consider additional washing steps in the autosampler program [5]
  • Matrix Effects: Despite using stable isotope-labeled internal standards, ion suppression or enhancement can still affect quantification accuracy.

    • Perform post-column infusion experiments to identify regions of ion suppression
    • Optimize chromatographic separation to elute ribociclib away from major matrix interferences
    • Use matrix-matched calibration standards when possible [3]
  • Ribociclib Stability: Ribociclib demonstrates instability in certain matrices and under specific processing conditions.

    • Acidification of samples can improve stability during storage and processing
    • Maintain samples at low temperatures during processing and analysis
    • Add antioxidants if oxidation is observed [3]
Alternative Methodologies

For specialized applications, researchers have developed alternative approaches:

  • Simultaneous Quantification of Multiple CDK4/6 Inhibitors: Methods have been developed for the simultaneous quantification of abemaciclib, palbociclib, and ribociclib in human and mouse matrices using a single LC-MS/MS method. This approach is particularly valuable for comparative studies or clinical laboratories monitoring multiple therapeutics [3].

  • High-Sensitivity Methods for Microdialysis Applications: For cerebral microdialysis studies requiring exceptional sensitivity, methods with LLOQ of 0.1 ng/mL in Ringer's solution have been developed using alternative sample preparation approaches without extraction [1].

Conclusion

The comprehensive protocols presented in this application note provide researchers with validated methodologies for the quantification of ribociclib in mouse plasma and other biological matrices. The solid-phase extraction method offers robust sample cleanup for complex matrices, while the protein precipitation method provides a simpler, faster alternative with superior sensitivity. The aqueous normal-phase chromatographic separation coupled with tandem mass spectrometric detection enables specific and sensitive quantification of ribociclib across the concentration range relevant for preclinical pharmacokinetic studies. These methods have been successfully applied to various research applications including cerebral microdialysis, tissue distribution studies, and clinical therapeutic drug monitoring, supporting the continued development and optimal use of ribociclib in cancer therapy.

References

Comprehensive Protocol for Assessing Ribociclib CNS Penetration Using Cerebral Microdialysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles

Cerebral microdialysis is a sophisticated sampling technique that enables continuous measurement of unbound drug concentrations in brain extracellular fluid (ECF), providing critical data on central nervous system (CNS) penetration of therapeutic agents. For ribociclib (Kisqali), a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, understanding CNS penetration is particularly important for potential application in pediatric brain tumors and other CNS malignancies. The blood-brain barrier (BBB) represents a significant challenge for drug delivery to the CNS, as it strictly regulates molecular transit through specialized endothelial cells with tight junctions, transporters, and metabolic enzymes. [1] Ribociclib exerts its anticancer effects through selective inhibition of CDK4 and CDK6, which play crucial roles in cell cycle progression from G1 to S phase. By inhibiting these kinases, ribociclib prevents phosphorylation of the retinoblastoma (Rb) protein, resulting in G1 cell cycle arrest and reduced cellular proliferation. [2] [3]

The clinical relevance of studying ribociclib CNS penetration is underscored by molecular analyses of pediatric CNS tumors, which have revealed frequent alterations in cell cycle regulatory genes, including amplifications of CDK4/6 and D-type cyclins in approximately 25-30% of pediatric high-grade gliomas and other brain tumors. [4] Despite ribociclib's established efficacy in HR+/HER2- advanced breast cancer, its potential application for CNS tumors requires thorough characterization of brain penetration, making cerebral microdialysis an essential tool in preclinical development. [5] [4] This protocol details the methodology for assessing ribociclib CNS penetration using cerebral microdialysis, based on established procedures from published studies. [5] [4] [6]

Experimental Design

Pre-study Planning
  • Animal Models: The protocol utilizes CD1 nude mice (female, 6-8 weeks old). For tumor-bearing models, implant SJ-DIPGx7 glioma cells (carrying H3.3K27M mutation) via cortical allograft (1×10⁶ cells in 2-3 μL suspension) using stereotactic coordinates (2 mm lateral to bregma, 1 mm depth). Allow 3-4 weeks for tumor establishment before microdialysis studies. [4] [6]

  • Dosing Formulation: Prepare ribociclib succinate in 0.5% methyl cellulose at concentration of 10 mg/mL to achieve target dose of 100 mg/kg based on animal body weight. Administer via oral gavage in volume of 10 mL/kg. This dose produces plasma exposures in mice comparable to human exposure at clinical doses. [4] [6]

  • Experimental Groups: Include both non-tumor bearing mice and glioma-bearing mice to assess differences in BBB integrity and drug penetration. Recommended sample size is n=12-16 per group based on previous studies. [4]

  • Ethical Considerations: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and follow guidelines of the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC). [6]

Experimental Timeline

Table: Experimental Timeline for Ribociclib Microdialysis Study

Time Point Activity
Day -28 to -21 Cortical implantation of tumor cells (tumor-bearing group only)
Day -7 Implantation of microdialysis guide cannula
Day -1 Fasting of animals overnight (12 hours) before experiment
Day 0 (Experiment) In vitro probe recovery determination, ribociclib administration, microdialysis and plasma sampling
Day 1 Sample processing and storage
Day 2 onwards LC-MS/MS analysis and data processing

Surgical Procedures

Microdialysis Guide Cannula Implantation
  • Anesthesia and Preparation: Induce anesthesia using isoflurane (3-5% for induction, 1-2% for maintenance in oxygen). Place mouse in stereotactic frame with heating pad to maintain body temperature at 37°C. Apply ophthalmic ointment to prevent corneal drying. Administer preoperative analgesia (buprenorphine, 0.1 mg/kg, SC). [4]

  • Surgical Procedure: Shave surgical site and disinfect with alternating betadine and 70% ethanol scrubs. Make midline scalp incision (1-1.5 cm) and expose skull. Identify bregma and lambda landmarks. For cortical implantation, use coordinates 2 mm lateral to bregma and 1 mm depth. Drill burr hole carefully without damaging dura matter. Implant guide cannula (e.g., BASi MD-2255) and secure with dental acrylic. Close incision with sutures or wound clips. [4]

  • Post-operative Care: Administer warmed lactated Ringer's solution (1 mL, SC) for hydration. Allow minimum 7-day recovery period with daily monitoring of weight, activity, and wound healing. Provide analgesic coverage for 48-72 hours post-surgery. [4]

Microdialysis Probe Placement
  • Probe Preparation: On experimental day, carefully remove dummy cannula from guide. Insert microdialysis probe (e.g., BASi BR-4 with 4 mm membrane length, 20kDa MWCO) into guide cannula, ensuring membrane extends beyond guide tip into brain tissue. Secure probe according to manufacturer instructions. [4]

  • Perfusion System Setup: Connect probe to infusion pump (e.g., BASi BeeHive) using gas-tight tubing. Fill syringe and tubing with Ringer's solution (147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, pH 7.4). Begin perfusion at low rate (0.5 μL/min) and allow 1-2 hours equilibration period before sample collection. [4] [1]

Microdialysis Methods

In Vitro Recovery Determination
  • Purpose: Each microdialysis probe must be calibrated before in vivo use to determine relative recovery - the efficiency with which the probe samples the analyte of interest from the extracellular fluid. Recovery values are used to calculate actual ECF concentrations from dialysate concentrations. [4]

  • Procedure: Place each probe in a beaker containing ribociclib solution (1 μg/mL) in Ringer's solution maintained at 37°C. Perfuse with blank Ringer's solution at flow rate of 0.5 μL/min. After 1-hour equilibration, collect three consecutive dialysate fractions at 1-hour intervals. Analyze ribociclib concentration in dialysate and stock solution using LC-MS/MS. [4]

  • Calculation: Calculate relative recovery as: Recovery (%) = (C_dialysate / C_stock) × 100, where C_dialysate is ribociclib concentration in dialysate and C_stock is concentration in stock solution. Only use probes with consistent recovery (typically <20% coefficient of variation across fractions). [4]

In Vivo Microdialysis Sampling
  • Pre-dosing Baseline: Following equilibration period, collect at least two baseline dialysate samples (30-60 minutes each) to confirm absence of interfering substances and establish baseline. [4]

  • Post-dosing Sampling: Administer ribociclib (100 mg/kg, PO) via oral gavage. Collect serial dialysate samples at predetermined intervals (e.g., 0-1, 1-2, 2-4, 4-6, 6-8, 8-12, 12-24 hours post-dose). Maintain consistent flow rate of 0.5 μL/min throughout sampling. Collect samples into low-binding microvials and store immediately at -80°C until analysis. [4]

  • Concurrent Plasma Sampling: Collect blood samples (~75 μL) via retro-orbital bleeding or tail vein at time points matching dialysate collections (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). Centrifuge at 10,000 × g for 5 minutes, separate plasma, and store at -80°C until analysis. [4]

Bioanalytical Methods

LC-MS/MS Analysis

Table: LC-MS/MS Conditions for Ribociclib Quantification

Parameter Plasma Samples Ringer's/Dialysate Samples
HPLC System Shimadzu CBM-20A, LC-20AD pumps, SIL-20AC HT autosampler Shimadzu CBM-20A, LC-20AD XR pumps, SIL-20AC XR autosampler
Column Phenomenex Luna C18 (100Å, 50×4.6 mm, 3μm) Agilent Polaris C8-A (50×2.0 mm, 5μm)
Mobile Phase A 20 mM ammonium acetate in water 20 mM ammonium acetate in water
Mobile Phase B 20 mM ammonium acetate in methanol 20 mM ammonium acetate in methanol
Gradient 30-98% B over 3 min, hold 1.3 min Optimized for shorter run time
Flow Rate 1.0 mL/min Adjusted for narrow-bore column
Injection Volume 3 μL 6 μL

| Mass Transitions (m/z) | 435.2 → 252.1 (ribociclib) 441.2 → 252.1 (d6-ribociclib IS) | 435.2 → 252.1 (ribociclib) 441.2 → 252.1 (d6-ribociclib IS) |

Sample Processing
  • Plasma Samples: To 20 μL of plasma, add 10 μL of internal standard working solution (d6-ribociclib, 800 ng/mL in 50/50 methanol/water) and 10 μL of 50/50 methanol/water. Acidify with 100 μL of 28% phosphoric acid, vortex 30 seconds. Perform solid-phase extraction using Waters Oasis HLB 96-well microelution plate: precondition with 200 μL methanol then 200 μL water; load acidified samples; wash with 2×200 μL water; elute with 100 μL methanol. Dilute eluate with 100 μL water prior to LC-MS/MS analysis. [5]

  • Dialysate (Ringer's) Samples: To 25 μL of dialysate sample, add 5 μL of internal standard working solution (d6-ribociclib, 25 ng/mL in 50/50 methanol/water) and 5 μL of 50/50 methanol/water. Acidify with 75 μL of 0.2% formic acid in water. Vortex and centrifuge for 30 seconds. Transfer to autosampler vials for direct analysis without extraction. [5]

Method Validation

The LC-MS/MS methods should be properly validated according to FDA/EMA bioanalytical method validation guidelines. Key validated parameters for ribociclib include:

  • Linearity: 62.5-10,000 ng/mL for plasma; 0.1-100 ng/mL for Ringer's solution [5]
  • Lower Limit of Quantification (LLOQ): 62.5 ng/mL (S/N >30) for plasma; 0.1 ng/mL (S/N >13) for Ringer's [5]
  • Accuracy and Precision: Inter-day and intra-day accuracy and precision of QC samples within ±15% (±20% at LLOQ) [5]
  • Selectivity: No interference from endogenous substances at retention times of ribociclib and IS [5]

Data Analysis

Pharmacokinetic Calculations
  • ECF Concentration Correction: Calculate actual ECF concentrations from dialysate concentrations using the formula: C_ECF = C_dialysate / Recovery, where Recovery is the in vitro recovery determined for each probe before implantation. [4]

  • Non-compartmental Analysis: Calculate key pharmacokinetic parameters using non-compartmental methods in software such as Phoenix WinNonlin:

    • AUC₀‑t: Area under concentration-time curve from zero to last measurable time point, calculated using linear trapezoidal method
    • C_max: Maximum observed concentration
    • T_max: Time to reach C_max
    • t₁/₂: Terminal elimination half-life [4]
  • Compartmental Modeling: Fit plasma and ECF concentration-time data using nonlinear mixed-effects modeling approach (e.g., NONMEM 7.2). Use one-compartment model with absorption compartment for plasma data, linked to ECF compartment for microdialysis data. [4] [6]

CNS Penetration Assessment
  • Unbound Partition Coefficient: Calculate the unbound partition coefficient (Kp,uu) between brain ECF and plasma using the formula: Kp,uu = AUC_ECF / AUC_plasma,u, where AUC_plasma,u is the area under the unbound plasma concentration-time curve. [4] [6]

  • Statistical Analysis: Compare Kp,uu values between non-tumor bearing and tumor-bearing mice using appropriate statistical tests (e.g., t-test or Mann-Whitney test). Consider p < 0.05 statistically significant. Report data as mean ± SD or median (range) depending on distribution. [4] [6]

Applications and Representative Results

Preclinical Findings

Application of this protocol in preclinical studies has yielded important insights into ribociclib CNS penetration:

  • In non-tumor bearing mice, the median ribociclib Kp,uu was approximately 0.10, indicating limited but measurable CNS penetration. [4] [6]

  • In glioma-bearing mice, the median Kp,uu was 0.07, not significantly different from non-tumor bearing animals (p=0.19), suggesting that the DIPG×7 tumor model does not substantially enhance ribociclib penetration across the BBB. [4] [6]

  • The mean unbound plasma exposure (AUC₀‑₂₄) in mice receiving 100 mg/kg ribociclib was 6812 ng/mL*hr, comparable to human exposure at clinical doses, supporting the clinical relevance of findings. [4]

Clinical Translation

This preclinical protocol informed the design of clinical microdialysis studies in patients with recurrent glioblastoma:

  • In a phase Ib study (NCT02345824), patients received ribociclib (600 mg QD) for 8-21 days before surgical resection. [7]

  • Total and unbound ribociclib concentrations were measured in tumor tissue, plasma, and cerebrospinal fluid (CSF). [7]

  • Results demonstrated that ribociclib penetrated recurrent GBM tissue at concentrations exceeding the in vitro IC₅₀ (0.04 μM) for CDK4/6 inhibition, suggesting therapeutic relevance. [7]

The following diagram illustrates the complete experimental workflow for the ribociclib cerebral microdialysis protocol:

workflow Start Study Design Animal Animal Preparation (CD1 nude mice) Start->Animal Tumor Tumor Implantation (SJ-DIPGx7 cortical allograft) Animal->Tumor Cannula Guide Cannula Implantation Tumor->Cannula Recovery Post-surgical Recovery (7 days) Cannula->Recovery Dosing Ribociclib Administration (100 mg/kg, PO) Recovery->Dosing Microdialysis Cerebral Microdialysis Sample Collection Dosing->Microdialysis Plasma Plasma Sampling (Serial time points) Dosing->Plasma Processing Sample Processing (SPE for plasma, Direct injection for dialysate) Microdialysis->Processing Plasma->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK Pharmacokinetic Analysis Analysis->PK Results CNS Penetration Assessment (Kp,uu) PK->Results

Conclusion

This comprehensive protocol provides detailed methodology for assessing ribociclib CNS penetration using cerebral microdialysis, from surgical preparation and in vivo sampling to bioanalytical quantification and data analysis. The approach enables direct measurement of unbound ribociclib in brain ECF, offering significant advantages over traditional methods for evaluating BBB penetration. Application of this protocol has demonstrated measurable CNS penetration of ribociclib in both non-tumor bearing and glioma-bearing mouse models, supporting further investigation of ribociclib for CNS malignancies. Researchers can adapt this protocol for other CDK4/6 inhibitors or small molecule therapeutics to obtain critical data on CNS delivery during drug development.

References

Comprehensive Application Notes and Protocols: Ribociclib Cell Cycle Analysis Using Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ribociclib and Cell Cycle Regulation

Ribociclib (commercially known as KISQALI) is an orally bioavailable selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has received FDA approval for treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, both in combination with endocrine therapies [1] [2]. CDK4/6 inhibitors have transformed the treatment landscape for advanced breast cancer, significantly improving progression-free survival outcomes [3]. The primary molecular mechanism of ribociclib involves competitive binding to the ATP-binding pockets of CDK4 and CDK6, thereby blocking their kinase activity and preventing phosphorylation of the retinoblastoma (Rb) protein [1] [4]. In the cell cycle regulatory pathway, cyclin D-CDK4/6 complexes normally phosphorylate Rb protein during the G1 phase, leading to release of E2F transcription factors that drive S-phase entry and DNA synthesis [4] [3]. By inhibiting this phosphorylation, ribociclib maintains Rb in its active, hypophosphorylated state, resulting in cell cycle arrest at the G1/S transition [4] [2].

The efficacy of ribociclib is particularly evident in cancer models with intact Rb pathway signaling. Recent studies have demonstrated its antiproliferative effects across various cancer types, including breast cancer, renal cell carcinoma, and head and neck squamous cell carcinoma [1] [4] [2]. Flow cytometric analysis of cell cycle distribution provides a crucial methodological approach for evaluating the biological effects of ribociclib in vitro and ex vivo, allowing researchers to quantify the proportion of cells in G0/G1, S, and G2/M phases, and to correlate cell cycle arrest with other endpoints such as apoptosis, senescence, and pathway modulation [5] [6]. This application note provides comprehensive protocols for conducting robust cell cycle analysis of ribociclib-treated cells using flow cytometry, with detailed methodologies for sample preparation, staining, data acquisition, and analysis.

Ribociclib Mechanism of Action and Signaling Pathway

Ribociclib exerts its antiproliferative effects primarily through highly specific inhibition of CDK4 and CDK6 kinase activities, with biochemical assays demonstrating slightly greater potency against CDK4 (IC~50~ = 10 nM) compared to CDK6 (IC~50~ = 39 nM) [3]. The functional consequence of this inhibition is prevention of Rb phosphorylation at specific serine/threonine residues, which in its hypophosphorylated form binds and sequesters E2F transcription factors, thereby blocking cell cycle progression from G1 to S phase [4] [2]. Research across multiple cancer models has confirmed that ribociclib induces G1 arrest, reduces phosphorylation of Rb, and suppresses expression of E2F target genes such as FOXM1, CCNE1 (cyclin E1), and CDC6 [4]. The integrity of the Rb pathway is essential for ribociclib activity, as demonstrated by studies showing that Rb-silenced MCF-7 breast cancer cells are less responsive to CDK4/6 inhibition [1].

Beyond its direct effects on cell cycle progression, ribociclib has been shown to induce cellular senescence characterized by enlarged, flattened morphology and expression of senescence-associated β-galactosidase [1]. Recent evidence also suggests that ribociclib resistance may develop through adaptive upregulation of alternative cell cycle regulators, particularly those controlling G2/M progression such as Polo-like kinase 1 (PLK1) and Aurora kinase B (AukB) [3]. This resistance mechanism highlights the dynamic nature of cell cycle regulation and provides rationale for combination therapies targeting multiple cell cycle phases. The following diagram illustrates the key molecular targets and effects of ribociclib in the context of cell cycle regulation:

G Mitogenic_signals Mitogenic Signals CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex Mitogenic_signals->CyclinD_CDK4_6 pRb_phospho Phosphorylated Rb (Inactive) CyclinD_CDK4_6->pRb_phospho Phosphorylation pRb Rb Protein (pRb) pRb->pRb_phospho E2F E2F Transcription Factors pRb_phospho->E2F Releases Cell_cycle G1 to S Phase Progression E2F->Cell_cycle Ribociclib Ribociclib Ribociclib->CyclinD_CDK4_6 Inhibits CyclinD_CDK4_6_inactive Cyclin D-CDK4/6 Complex (Inactive) Ribociclib->CyclinD_CDK4_6_inactive

Figure 1: Ribociclib Mechanism of Action in Cell Cycle Regulation. Ribociclib specifically targets and inhibits cyclin D-CDK4/6 complexes, preventing phosphorylation of Rb protein. Unphosphorylated Rb remains bound to E2F transcription factors, blocking cell cycle progression from G1 to S phase. Created based on information from [1] [4] [2].

Experimental Design and Cell Preparation

Proper experimental design is fundamental for obtaining reliable and reproducible results in ribociclib cell cycle studies. The selection of cell models should consider Rb status, as ribociclib primarily functions through Rb-dependent mechanisms. HR+ HER2- breast cancer cell lines such as MCF-7 and T47D represent sensitive models with demonstrated responsiveness to ribociclib, while BT-549 (HR- HER2-) cells with Rb mutation serve as appropriate negative controls [1] [3]. Prior to experimentation, cell line authentication and regular screening for mycoplasma contamination are recommended to maintain cellular integrity. For drug treatment, ribociclib is typically prepared as a 10-20 mg/mL stock solution in DMSO, aliquoted, and stored at -20°C [1] [4]. Working concentrations for in vitro studies generally range from 10-1000 nM, with clinically relevant concentrations falling between 76-280 nM based on pharmacokinetic data from patients [4].

The treatment duration for cell cycle analysis typically spans 24-72 hours, allowing adequate time for cells to progress through the cycle and manifest ribociclib-induced arrest [1] [4]. Including both time-course and dose-response experiments provides comprehensive characterization of ribociclib effects. Appropriate controls must include vehicle-treated (DMSO) cells and may incorporate Rb-deficient models or combination treatments with other targeted agents such as PI3K/Akt/mTOR inhibitors [1] [2]. For cell preparation, logarithmically growing cultures at 60-80% confluence yield optimal results, as overly confluent cultures may exhibit contact inhibition that confounds drug-induced cell cycle effects. The table below summarizes recommended cell lines and treatment conditions for ribociclib cell cycle studies:

Table 1: Experimental Design Parameters for Ribociclib Cell Cycle Analysis

Parameter Recommended Conditions Rationale Variations
Cell Lines MCF-7 (HR+ HER2-), T47D (HR+ HER2-), BT-549 (HR- HER2- Rb mutant) MCF-7/T47D sensitive; BT-549 resistant control Additional lines: 786-O (RCC), CaKi-1 (RCC) [4]
Ribociclib Concentration 10-1000 nM (clinical range: 76-280 nM) [4] Clinically achievable concentrations Dose-response: 0, 10, 50, 100, 250, 500, 1000 nM
Treatment Duration 24, 48, 72 hours Time-dependent arrest manifestation Extended treatments (5-7 days) for senescence assays
Vehicle Control DMSO (≤0.1% final concentration) Control for solvent effects Equal volume vehicle parallel to each treatment
Combination Agents Everolimus (mTOR inhibitor) [1], Alpelisib (PI3K inhibitor) [2] Investigate synergistic effects Sequential vs. concurrent scheduling [1]

Flow Cytometry Protocols for Cell Cycle Analysis

Propidium Iodide DNA Staining Protocol

Propidium iodide (PI) staining represents the most widely employed method for DNA content analysis by flow cytometry, providing robust, stoichiometric DNA binding that enables discrimination of G0/G1, S, and G2/M phase cells based on fluorescence intensity [5] [7]. The fundamental principle relies on the direct correlation between cellular DNA content and PI fluorescence, with G0/G1 cells exhibiting diploid DNA content (2N), G2/M cells containing tetraploid DNA (4N), and S-phase cells demonstrating intermediate DNA levels [7] [6]. The following protocol details the steps for PI-based cell cycle analysis of ribociclib-treated cells:

  • Cell Harvesting and Fixation: Harvest ribociclib-treated and control cells using gentle trypsinization (for adherent cells) or direct collection (for suspension cells). Centrifuge at 300 × g for 5 minutes and wash with cold phosphate-buffered saline (PBS). Resuspend cell pellet in cold PBS, then add cold 70% ethanol dropwise while gently vortexing to ensure single-cell fixation. Use at least 3 volumes of ethanol to 1 volume of cell suspension. Fix for minimum 30 minutes at 4°C, though fixed cells can be stored in ethanol for several weeks at 4°C for batch analysis [7].

  • Staining Solution Preparation: Prepare PI staining solution containing 50 μg/mL propidium iodide, 100 μg/mL RNase A in PBS. RNase treatment is essential to prevent RNA contamination, which would otherwise result in overestimation of cellular DNA content and inaccurate cell cycle distribution [7]. Some protocols incorporate 0.1% Triton X-100 to enhance membrane permeability, though this may not be necessary with ethanol-fixed cells.

  • Cell Staining Procedure: Centrifuge ethanol-fixed cells at 850 × g for 5 minutes and carefully decant ethanol. Wash cells twice with cold PBS to remove residual ethanol. Resuspend cell pellet in PI staining solution at approximately 1×10^6^ cells/mL and incubate for 30 minutes at 37°C or 60 minutes at room temperature in the dark. PI is light-sensitive, so protect samples from light throughout staining and analysis [7].

  • Data Acquisition: Analyze samples using a flow cytometer equipped with a 488 nm laser and 605/35 nm bandpass filter (or similar) for PI detection. Collect a minimum of 10,000 events per sample, though 20,000 events are recommended for robust statistical analysis. Adjust flow rate to maintain low pressure differential, which ensures narrow core sample stream and optimal coefficient of variation (CV) [7].

Alternative DNA Stains and Multiplexing Approaches

While PI remains the gold standard for DNA content analysis, several alternative fluorescent dyes offer advantages for specific applications. Vybrant DyeCycle stains enable live-cell cycle analysis without fixation, with variants optimized for different laser lines (Violet: 405 nm excitation; Green/Orange: 488 nm excitation; Ruby: 633 nm excitation) [8]. These dyes exhibit low cytotoxicity, allowing cell sorting based on cell cycle phase and combination with viability probes or surface marker staining. For fixed-cell applications, FxCycle stains provide narrow emission spectra requiring minimal compensation, making them ideal for multiparameter cell cycle analysis [8]. The following table compares commonly used DNA stains for cell cycle analysis:

Table 2: Comparison of DNA Stains for Cell Cycle Analysis by Flow Cytometry

Dye Excitation (nm) Emission (nm) Live/Fixed Advantages Limitations
Propidium Iodide (PI) 488, 532 617 Fixed Cost-effective, robust, widely used Requires RNase, excludes live-cell analysis
FxCycle Violet 405 461 Fixed Narrow emission, minimal compensation Requires violet laser
FxCycle Far Red 633 658 Fixed Ideal for multiplexing Requires red laser
Vybrant DyeCycle Violet 405 437 Live Low cytotoxicity, cell sorting compatible Higher cost than PI
Vybrant DyeCycle Orange 488, 532 563 Live 488 nm compatibility Photobleaching potential
DAPI 359 461 Fixed Excellent CV, minimal overlap with FITC Requires UV laser
7-AAD 488, 532 647 Fixed Red emission, minimal compensation Broad emission spectrum
Bivariate Cell Cycle Analysis Using BrdU/EdU Incorporation

Univariate DNA content analysis alone cannot distinguish between cells in early/late S phase and G1/G2 phases, nor can it identify non-cycling cell populations. Bivariate analysis incorporating thymidine analogs such as 5'-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU) provides enhanced resolution of cell cycle dynamics [5] [8]. These analogs are incorporated into newly synthesized DNA during S phase, allowing specific identification of actively replicating cells. The Click-iT EdU assay offers advantages over BrdU as it utilizes a small, fluorescent azide probe that "clicks" to the EdU alkyne group, avoiding the need for DNA denaturation and resulting in better preservation of cellular morphology and antigenicity [8]. The workflow involves pulsing cells with 10 μM EdU for 2 hours prior to harvest, followed by fixation, permeabilization, Click-iT reaction with fluorescent azide, and DNA counterstaining with FxCycle or PI [8]. This approach enables clear discrimination of G0, G1, early S, mid S, late S, and G2/M populations, providing more detailed characterization of ribociclib effects on cell cycle progression.

Data Acquisition, Analysis, and Expected Results

Flow Cytometer Configuration and Data Acquisition

Proper instrument setup is crucial for obtaining high-quality cell cycle data. Configure the flow cytometer to measure forward scatter (FSC), side scatter (SSC), and PI fluorescence (or alternative DNA dye) using linear amplification for all parameters. Establish photomultiplier tube (PMT) voltages using unstained and PI-stained control cells, ensuring that the G0/G1 peak is approximately on scale and the G2/M peak appears at roughly double the fluorescence intensity [7]. Implement pulse processing (pulse width vs. pulse area or pulse height vs. pulse area) to exclude doublets and cell aggregates from analysis, as these can be misinterpreted as G2/M or polyploid populations [5] [7]. The following diagram illustrates the complete workflow from cell treatment to data analysis:

G Cell_culture Cell Culture & Ribociclib Treatment Harvest Cell Harvest & Fixation (70% Ethanol) Cell_culture->Harvest Staining DNA Staining (PI + RNase) Harvest->Staining Acquisition Flow Cytometry Acquisition (Pulse Processing) Staining->Acquisition Gating Data Analysis: Gating & Modeling Acquisition->Gating Results Cell Cycle Distribution Gating->Results SubG1 Sub-G1 Apoptotic Population Gating->SubG1 Optional Analysis

Figure 2: Experimental Workflow for Ribociclib Cell Cycle Analysis. The protocol involves treating cells with ribociclib, followed by harvesting, fixation, DNA staining, flow cytometry acquisition with pulse processing to exclude doublets, and data analysis to determine cell cycle distribution and identify apoptotic sub-G1 populations. Created based on information from [5] [7] [6].

Data Analysis and Interpretation

Cell cycle analysis begins with gating on the singlet population using pulse width versus pulse area to exclude doublets and aggregates [5] [7]. Apply this gate to the DNA content histogram and further exclude debris using FSC versus DNA content plots. Analyze the DNA content histogram using cell cycle modeling software with appropriate algorithms (e.g., Watson pragmatic, Dean-Jett-Fox) to determine the percentage of cells in G0/G1, S, and G2/M phases [7]. The coefficient of variation (CV) for the G0/G1 peak should ideally be <5-8% for high-quality data; broader peaks suggest technical issues with sample preparation, staining, or instrument alignment [7].

Ribociclib treatment typically produces a dose-dependent increase in G0/G1 population with corresponding decreases in S and G2/M phases [1] [4] [2]. For example, in MCF-7 breast cancer cells, 72-hour treatment with 500 nM ribociclib may increase G0/G1 population from approximately 60% to 75-85%, while decreasing S phase from 25% to 5-15% [1]. These changes reflect the G1 arrest induced by CDK4/6 inhibition. Additionally, ribociclib may induce cellular senescence, characterized by sustained G1 arrest without apoptotic markers, or apoptosis in certain models, identifiable as a sub-G1 population with fractional DNA content [1] [4]. Combination therapies with mTOR inhibitors (e.g., everolimus) or PI3K inhibitors may enhance these effects, potentially increasing apoptotic sub-G1 populations [1] [2].

Complementary Assays for Comprehensive Analysis

Cell cycle analysis using DNA content alone provides limited information about the underlying molecular mechanisms. Multiparameter flow cytometry incorporating antibodies against cell cycle-related proteins offers enhanced resolution of cell cycle status. For example, cyclin staining (cyclin D, E, A, B) in combination with DNA content allows more precise cell cycle phase determination, distinguishing G0 from G1 cells and identifying mitotic cells within the G2/M population [6]. Phospho-specific antibodies against Rb protein (e.g., phospho-Ser780, phospho-Ser807/811) can directly verify target engagement by ribociclib, demonstrating reduced Rb phosphorylation following treatment [4]. Annexin V staining combined with DNA content enables simultaneous assessment of cell cycle distribution and apoptosis, while CFSE dilution or Ki-67 staining provides information about proliferative history and activity [8].

Troubleshooting and Technical Considerations

High CV values (>8%) in the G0/G1 peak indicate poor resolution of cell cycle phases. This common issue can result from inadequate sample preparation (e.g., cell clumping, excessive debris), suboptimal staining (insufficient RNase treatment, improper dye concentration), or instrument problems (misaligned laser, dirty flow cell). To address this, ensure single-cell suspensions during harvesting, titrate PI concentration for optimal staining, verify RNase activity, and perform regular instrument quality control [7]. Doublet discrimination is essential for accurate cell cycle analysis, as G1 doublets can be misidentified as G2/M cells, artificially inflating the G2/M population. Always use pulse processing parameters (pulse width vs. pulse area) to gate single cells and exclude aggregates [5].

Inconsistent results between replicates may stem from variable cell culture conditions (passage number, confluence, serum starvation) or drug preparation errors. Use low-passage cells maintained in logarithmic growth, prepare fresh ribociclib working solutions from concentrated stocks, and include internal controls in each experiment. For combination studies with other targeted agents, consider drug scheduling (concurrent vs. sequential administration) as this can significantly impact experimental outcomes [1]. When working with ribociclib-resistant cell lines, be aware that they may exhibit altered cell cycle distributions and increased proliferation rates even in the absence of drug treatment [3].

Conclusion

Flow cytometric cell cycle analysis represents a powerful methodology for evaluating the biological effects of ribociclib in preclinical models. The protocols outlined in this application note provide researchers with robust, reproducible methods for quantifying ribociclib-induced G1 arrest and related phenotypic consequences. When properly executed, these techniques can yield high-quality data that elucidates drug mechanism of action, establishes pharmacodynamic relationships, and informs combination therapy strategies. As CDK4/6 inhibitor research advances, incorporating multiparameter approaches that simultaneously assess cell cycle status, apoptosis, senescence, and pathway modulation will provide increasingly comprehensive understanding of ribociclib's complex effects on cancer cell biology.

References

Comprehensive Application Notes: Ribociclib-Induced Senescence Detection via SA-β-Galactosidase Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ribociclib and Cellular Senescence in Cancer Therapy

Ribociclib (commercially known as Kisqali) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that received FDA approval in 2017 for the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. As a targeted therapeutic, ribociclib specifically inhibits CDK4/6 kinase activity with IC50 values of 10 nM and 39 nM for CDK4 and CDK6 respectively, preventing phosphorylation of the retinoblastoma (Rb) protein and subsequent cell cycle progression from G1 to S phase [1]. Beyond its cytostatic effects, ribociclib has been demonstrated to induce cellular senescence, a state of stable cell cycle arrest accompanied by distinct morphological and biochemical changes [2] [3].

Therapy-induced senescence (TIS) has emerged as a crucial tumor-suppressive mechanism alongside apoptosis, particularly in response to targeted therapies like CDK4/6 inhibitors. Unlike quiescence, which represents a reversible cell cycle arrest, senescence entails irreversible growth arrest and is characterized by specific biomarkers including senescence-associated β-galactosidase (SA-β-Gal) activity, structural changes in chromatin, and development of a senescence-associated secretory phenotype (SASP) [2] [4]. The induction of senescence by ribociclib represents a valuable therapeutic outcome, as senescent cancer cells not only cease proliferation but may also engage the immune system through SASP factors [3]. This application note provides detailed protocols and methodological considerations for detecting and quantifying ribociclib-induced senescence using SA-β-Galactosidase and complementary assays, supported by quantitative data and standardized workflows to ensure reproducible results across experimental settings.

Ribociclib-Induced Senescence and SA-β-Galactosidase Detection

Biological Mechanism of CDK4/6 Inhibitor-Induced Senescence

The molecular pathway through which ribociclib induces senescence begins with its specific inhibition of CDK4/6-cyclin D complexes, which play a pivotal role in controlling the G1-S phase transition of the cell cycle. In cells with intact Rb function, ribociclib-mediated CDK4/6 inhibition prevents Rb phosphorylation, leading to sequestration of E2F transcription factors and subsequent cell cycle arrest [2]. This initial arrest can evolve into stable senescence through activation of both p53-p21 and p16-Rb tumor suppressor pathways [2]. Notably, ribociclib-induced senescent cells undergo significant morphological changes including cellular enlargement and increased cytoplasmic granularity, which can be observed microscopically [1] [5].

Compared to senescence induced by conventional DNA-damaging agents (e.g., doxorubicin, cisplatin), ribociclib-induced senescence exhibits a distinct SASP profile characterized by reduced expression of pro-inflammatory and pro-angiogenic factors (IL-6, CXCL8, VEGFA) while maintaining or enhancing expression of immunostimulatory factors (MHC-I, CXCL9/10/11) that promote anti-tumor immunity [3]. This unique SASP signature makes ribociclib particularly advantageous for combination immunotherapy approaches. The detection of SA-β-Gal activity, which reflects increased lysosomal biomass and activity in senescent cells, remains the gold standard biomarker for identifying senescent cells in both in vitro and in vivo settings [5] [4].

SA-β-Galactosidase Staining Protocol

The following protocol describes the detection of SA-β-Gal activity in ribociclib-treated cells, adapted from established methodologies with specific optimization for CDK4/6 inhibitor studies [5] [6].

2.2.1 Reagents and Equipment
  • Cell lines: HR+ breast cancer lines (MCF-7, T47D, HCC1428) are preferred models [3] [7]
  • Ribociclib preparation: Prepare ribociclib succinate (InvivoChem, Cat. No. V3925) in DMSO at 10 mM stock solution, store at -20°C [1]
  • SA-β-Gal staining solution: 1 mg/mL X-Gal, 40 mM citric acid/Na phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂
  • Fixation solution: 2% formaldehyde + 0.2% glutaraldehyde in PBS
  • Equipment: CO₂ incubator, water bath, brightfield microscope with camera
2.2.2 Staining Procedure
  • Cell seeding and treatment:

    • Seed cells in appropriate multi-well plates (e.g., 12-well or 24-well) at 30-50% confluence and allow to adhere for 24 hours
    • Treat cells with ribociclib at optimized concentrations (typically 0.1-1 μM for most breast cancer lines) for 3-7 days with medium and drug replacement every 2-3 days [1]
    • Include vehicle control (DMSO, same dilution as treated cells) and positive control for senescence (e.g., 25 μM etoposide or 10 Gy irradiation)
  • Fixation:

    • Aspirate culture medium and gently wash cells with 1× PBS
    • Fix cells with fixation solution for 5-10 minutes at room temperature
    • Wash twice with PBS to remove residual fixative
  • Staining incubation:

    • Add freshly prepared SA-β-Gal staining solution to cover cells completely
    • Incubate cells at 37°C in a dry incubator (without CO₂) for 12-16 hours
    • Protect from light during incubation to prevent photobleaching
  • Analysis and quantification:

    • Remove staining solution and wash cells gently with PBS
    • Add 70% glycerol in PBS for preservation or proceed immediately to imaging
    • Capture brightfield images at 10× magnification from multiple random fields
    • Count SA-β-Gal-positive cells (blue-stained) and total cells to calculate percentage of senescent cells

Table 1: Troubleshooting SA-β-Gal Staining

Problem Possible Cause Solution
Weak or no staining pH incorrect Verify pH is exactly 6.0 ± 0.1
High background in controls Over-fixation Reduce fixation time to 5 min
Non-specific crystal formation Contaminated reagents Prepare fresh staining solution
Cell detachment Excessive washing Gentle pipetting during washes

Complementary Cellular Senescence Assays

Cell Cycle Analysis by Flow Cytometry

Concurrent with SA-β-Gal staining, cell cycle analysis provides quantitative assessment of ribociclib-induced G1 arrest, which precedes senescence establishment [1] [7].

Protocol:

  • Harvest ribociclib-treated and control cells by trypsinization
  • Wash with cold PBS and fix in 70% ethanol at 4°C for at least 2 hours
  • Treat with RNase A (100 μg/mL) and stain with propidium iodide (50 μg/mL)
  • Analyze DNA content using flow cytometry with a minimum of 10,000 events per sample
  • Determine percentage of cells in G0/G1, S, and G2/M phases using appropriate software

Expected outcomes: Ribociclib treatment (0.5 μM, 72 hours) typically increases G0/G1 population by 40-60% in Rb-proficient cells compared to vehicle control [1].

Additional Senescence Markers and Detection Methods

Comprehensive senescence characterization requires multiple biomarkers beyond SA-β-Gal. The following assays provide orthogonal validation of ribociclib-induced senescence:

  • SASP factor measurement: Quantify SASP factors (IL-6, IL-8, IL-1α) in cell culture supernatant using ELISA after 5-7 days of ribociclib treatment (0.5-1 μM) [3]
  • Western blot analysis: Detect protein markers including p16INK4a, p21CIP1, phosphorylated Rb (Ser780/795), and lamin B1 reduction in ribociclib-treated cells (0.1-1 μM, 5-7 days) [2] [6]
  • EdU incorporation assay: Measure DNA synthesis suppression using Click-iT EdU assay following manufacturer's protocol after 72 hours of ribociclib treatment

Table 2: Key Molecular Markers of Ribociclib-Induced Senescence

Marker Expected Change Detection Method Timing Post-Treatment
SA-β-Gal activity Increase ↑ Histochemistry 5-7 days
p16INK4a Increase ↑ Western blot, IHC 3-7 days
p21CIP1 Increase ↑ Western blot, qPCR 2-5 days
Phospho-Rb (Ser780/795) Decrease ↓ Western blot 1-3 days
Lamin B1 Decrease ↓ Western blot, immunofluorescence 5-7 days
HMGB1 Cytoplasmic release ↑ Immunofluorescence 5-7 days

In Vivo Senescence Modeling and Analysis

Animal Models and Ribociclib Dosing

Preclinical evaluation of ribociclib-induced senescence utilizes xenograft mouse models with Rb-positive tumors to model human cancer responses [1] [6].

Protocol for neuroblastoma xenograft model:

  • Implant Rb-positive cancer cells (e.g., BE2C, NB-1643) subcutaneously into immunodeficient mice
  • Monitor tumor growth until they reach ~100 mm³ volume
  • Randomize mice into treatment and control groups (n=6-8 per group)
  • Administer ribociclib orally at 150-200 mg/kg once daily for 21 days
  • Formulate ribociclib in vehicle containing appropriate solubilizing agents
  • Monitor tumor volume twice weekly using calipers and animal body weight as toxicity indicator [1]

Expected results: Ribociclib treatment (150 mg/kg, 21 days) typically achieves 60-70% reduction in tumor volume compared to vehicle controls in sensitive models, with tumor growth suppression sustained post-treatment in some cases [1].

SA-β-Gal Staining of Tumor Tissues

Detection of senescence in tumor tissues requires specific adaptations of the SA-β-Gal protocol:

  • Tissue collection: Harvest tumors at experimental endpoint and immediately embed in OCT compound or paraffin
  • Cryosectioning: Prepare 5-10 μm thick sections and air dry for 30 minutes
  • Fixation: Fix sections in the same fixation solution as for cells for 10-15 minutes
  • Staining: Apply SA-β-Gal staining solution and incubate at 37°C for 16-24 hours
  • Counterstaining: Optional nuclear fast red counterstain for better visualization
  • Quantification: Score SA-β-Gal-positive areas using image analysis software or semi-quantitative grading by experienced pathologists

Table 3: In Vivo Efficacy of Ribociclib in Preclinical Models

Tumor Model Rb Status Ribociclib Dose Treatment Duration Efficacy Outcome Senescence Markers
BE2C xenograft Positive 150 mg/kg, oral 21 days Tumor growth delay (p<0.0001) Reduced Ki67, decreased pRb [1]
NB-1643 xenograft Positive 150 mg/kg, oral 21 days Significant growth delay (p<0.0001) Reduced Ki67, decreased pRb [1]
EBC1 xenograft Resistant 150 mg/kg, oral 21 days Minimal growth suppression (p=0.51) No Ki67 or pRb changes [1]
M/D-driven HR+ model Positive 100 mg/kg, oral 13-16 days Enhanced response with RT→P sequence Increased SA-β-Gal [6]

Data Interpretation and Technical Considerations

Quantification and Analysis of SA-β-Gal Results

Proper quantification of SA-β-Gal staining is essential for accurate assessment of ribociclib-induced senescence. For in vitro studies, count SA-β-Gal-positive cells from multiple random fields (minimum of 5 fields per condition, 100+ cells per field) and express results as percentage of positive cells. Automated image analysis systems can improve objectivity and throughput [5]. In ribociclib-sensitive breast cancer lines, expect 40-80% SA-β-Gal-positive cells after 5-7 days of treatment with 0.5-1 μM ribociclib, compared to <5-15% in vehicle-treated controls [1] [7].

For in vivo tissue analysis, employ semi-quantitative scoring systems (e.g., 0: no staining, 1: weak/focal, 2: moderate, 3: strong/diffuse) or digital image analysis to determine percentage of SA-β-Gal-positive area. Correlate SA-β-Gal results with other senescence markers (e.g., reduced Ki67, p16INK4a increase) for validation [6].

Optimization and Pitfalls

Several factors require optimization for robust detection of ribociclib-induced senescence:

  • pH sensitivity: SA-β-Gal activity is highly pH-dependent; maintain strict pH 6.0 for specific senescence detection versus lysosomal β-galactosidase activity at pH 4.0 [5]
  • Treatment duration: Longer ribociclib exposure (5-7 days) produces more robust senescence compared to shorter treatments (1-3 days) which may induce reversible quiescence [1] [2]
  • Cell density: Plate cells at subconfluent densities (30-50%) to prevent contact inhibition from confounding results
  • Rb status: Verify Rb proficiency in model systems; Rb-deficient cells are resistant to ribociclib-induced senescence [1] [7]
Integration with Complementary Assays

For comprehensive assessment of ribociclib effects, integrate SA-β-Gal staining with other functional assays:

  • Clonogenic survival: Assess long-term proliferation inhibition after ribociclib removal
  • Apoptosis detection: Measure caspase activation and Annexin V staining to distinguish senescence from apoptosis
  • RNA sequencing: Transcriptomic analysis to identify senescence-associated gene expression patterns and SASP factors

Conclusion

The detection and quantification of ribociclib-induced senescence through SA-β-Galactosidase staining provides critical insights into the drug's mechanism of action beyond simple cell cycle arrest. The protocols outlined in this application note enable robust identification of senescent cells in both in vitro and in vivo settings, with appropriate controls and validation methods. When properly optimized and interpreted in context with complementary assays, SA-β-Gal staining serves as a reliable cornerstone for evaluating ribociclib's therapeutic effects and potential combination strategies with senolytics or immunotherapies. The distinctive SASP profile induced by CDK4/6 inhibitors like ribociclib—characterized by enhanced immunostimulatory factors without strong pro-inflammatory components—makes this therapeutic class particularly promising for combination regimens aimed at achieving durable anti-tumor responses [3] [4].

Appendix

Diagram: Ribociclib Mechanism and Senescence Detection Workflow

G cluster_pathway Ribociclib Mechanism cluster_senescence Senescence Induction & Detection Ribociclib Ribociclib CDK46 CDK4/6-Cyclin D Ribociclib->CDK46 Inhibits pRb Rb Protein CDK46->pRb Phosphorylates E2F E2F Transcription Factors pRb->E2F Releases CellCycle G1-S Phase Transition E2F->CellCycle Activates Senescence Senescence CellCycle->Senescence Arrest Leads To SAβGal SA-β-Gal Staining Senescence->SAβGal Biomarker SASP SASP Analysis Senescence->SASP Secretory Phenotype Morphology Morphology Assessment Senescence->Morphology Enlarged/Granular p16 p16/p21 Detection Senescence->p16 p16INK4a Increase InVivo In Vivo Models SAβGal->InVivo Applied in InVitro In Vitro Models SAβGal->InVitro Applied in

References

Ribociclib in Preclinical Xenograft Models: Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type (Model) Dosing Regimen Treatment Duration Key Efficacy Findings Reference

| Nasopharyngeal Carcinoma (PDX: xeno-666 & xeno-2117) | Ribociclib: 200 mg/kg, oral, 5 days/week. Alpelisib: 50 mg/kg. | 2 weeks | Significant reduction in tumor volume with ribociclib + alpelisib vs. ribociclib alone or control (p < 0.01). | [1] | | Cervical Cancer (Cell line-derived: C33A) | Ribociclib: Not explicitly stated, but administered orally. | Not specified | Inhibited tumor growth. Associated with decreased CDK4, CDK6, cyclin D1, Rb, and Ki-67 expression. Increased tumor cell apoptosis. No major organ toxicity. | [2] |

Detailed Experimental Protocol for Combination Therapy

The following protocol is adapted from the nasopharyngeal carcinoma (NPC) study, which provides the most complete methodological details [1].

Model Establishment and Group Allocation
  • Xenograft Models: Use patient-derived xenograft (PDX) models or cell line-derived xenografts. The NPC study used PDX models (e.g., xeno-666, xeno-2117) derived from undifferentiated NPC tumor biopsies.
  • Host: Immunodeficient nude mice.
  • Randomization: When tumors reach a predetermined volume (e.g., 30-40 mm³), randomize mice into the following treatment groups:
    • Vehicle control group.
    • Ribociclib monotherapy group.
    • Alpelisib monotherapy group (for combination studies).
    • Ribociclib + Alpelisib combination group.
Drug Formulation and Administration
  • Ribociclib:
    • Dose: 200 mg/kg.
    • Route: Oral gavage.
    • Schedule: 5 consecutive days per week, followed by 2 days off.
  • Alpelisib (for combination therapy):
    • Dose: 50 mg/kg.
    • Route: Oral gavage.
    • Schedule: Can be administered concurrently with ribociclib.
Monitoring and Endpoint Analysis
  • Tumor Monitoring: Measure tumor volumes regularly (e.g., 2-3 times per week) using calipers. Calculate volume using the formula: (length × width²) / 2.
  • Study Endpoints:
    • Efficacy: Compare tumor growth curves and final tumor volumes/weights between groups. Statistical significance is determined using appropriate tests (e.g., t-test).
    • Mechanistic Studies: At sacrifice, harvest tumors for analysis:
      • Western Blotting: Analyze protein expression of phosphorylated Rb (pRb), total Rb, CDK4, CDK6, and cyclin D1 to confirm target engagement.
      • Immunohistochemistry (IHC): Assess markers of proliferation (Ki-67) and apoptosis (e.g., cleaved caspase-3).

Critical Considerations for Protocol Design

  • Model Selection is Crucial: Confirm that your model depends on the CDK4/6-Rb pathway. The cervical cancer study found that ribociclib had no anti-tumor effect on HeLa cells (HPV-positive), suggesting efficacy is model-dependent and may require a functional Rb protein [2].
  • Combination Strategies: Ribociclib shows a synergistic effect when combined with other targeted agents, like the PI3Kα inhibitor alpelisib [1]. Explore rational combinations based on the oncogenic drivers of your model.
  • Dosing Schedule: The 5-days-on/2-days-off schedule is commonly used for CDK4/6 inhibitors in mice to manage tolerability while maintaining efficacy.
  • Vehicle and Formulation: The exact vehicle composition was not detailed in the searched literature. You will need to consult primary literature or patent documents for a stable, bioavailable formulation suitable for oral gavage.

Mechanism of Action and Experimental Workflow

To help visualize the drug's action and the experimental flow, the following diagrams were created using Graphviz.

ribociclib_workflow cluster_normal Normal Cell Cycle Pathway cluster_inhibited With Ribociclib Treatment CyclinD Cyclin D Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb pRb (inactive) Complex->pRb  Phosphorylates E2F E2F Transcription Factors pRb->E2F  Releases CellCycle G1 to S Phase Transition E2F->CellCycle CyclinD_Inactive Cyclin D Complex_Inactive Cyclin D-CDK4/6 Complex (Inhibited) CDK46_Inactive CDK4/6 pRb_Active pRb (active) Ribociclib Ribociclib Ribociclib->Complex_Inactive  Inhibits

Diagram 1: Mechanism of Ribociclib. Ribociclib selectively inhibits the Cyclin D-CDK4/6 complex, preventing the phosphorylation of Rb. This maintains Rb in its active, E2F-bound state, thereby inducing G1 cell cycle arrest and inhibiting tumor proliferation [3] [1] [2].

experimental_flow cluster1 cluster2 cluster3 cluster4 Step1 1. Model Establishment Step2 2. Treatment Groups & Dosing Step1->Step2 Sub1a Select Rb-positive, CDK4/6-dependent model Sub1b Implant tumor cells or fragments Sub1c Randomize at ~30-50 mm³ Step3 3. In Vivo Monitoring Step2->Step3 Sub2a Ribociclib: 200 mg/kg Oral, 5 days/week Sub2b Combination agent (e.g., Alpelisib) Sub2c Vehicle control Step4 4. Endpoint Analysis Step3->Step4 Sub3a Measure tumor volume 2-3x/week Sub3b Monitor mouse body weight Sub4a Tumor volume & weight Sub4b Western Blot: pRb, Cyclin D1 Sub4c IHC: Ki-67, Apoptosis markers

Diagram 2: In Vivo Experiment Workflow. The key stages of a xenograft study to evaluate the efficacy of ribociclib, from model selection to final analysis.

Conclusion

Ribociclib is an effective CDK4/6 inhibitor for preclinical studies in appropriate xenograft models. The established oral dosing regimen of 200 mg/kg, 5 days a week, has demonstrated significant anti-tumor activity, particularly in rational combination therapies. Confirming the dependency of your chosen model on the CDK4/6-Rb pathway is the most critical step for a successful study.

References

Ribociclib Combination Therapy Protocols Overview

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Setting Combination Partner Patient Population Recommended Dosage & Duration Key Supporting Trial & Efficacy Data
  • AI (letrozole or anastrozole): for at least 60 months [2].
  • Goserelin: for premenopausal women and men [2]. | NATALEE: 5-year iDFS rates of 85.5% (ribociclib+AI) vs. 81.0% (AI alone); 30% reduction in risk of recurrence or death [1]. | | Advanced/Metastatic Breast Cancer (1st-line) [4] | Aromatase Inhibitor (AI) | Postmenopausal women with HR+/HER2- ABC (endocrine-sensitive) [4] | - Ribociclib: 600 mg once daily, 3 weeks on/1 week off [5].
  • AI: continuous daily dosing. | MONALEESA-2: Significant improvement in PFS (25.3 vs. 16.0 months) and OS (63.9 vs. 51.4 months) vs. AI alone [4]. | | Advanced/Metastatic Breast Cancer (1st/2nd-line) [4] | Fulvestrant | Men/postmenopausal women with HR+/HER2- ABC (endocrine-resistant/naive) [4] | - Ribociclib: 600 mg once daily, 3 weeks on/1 week off.
  • Fulvestrant: 500 mg intramuscularly (per standard dosing). | MONALEESA-3: Significant improvement in PFS (20.5 vs. 12.8 months) and OS (53.7 vs. 41.5 months) vs. fulvestrant alone [4]. | | Neoadjuvant Therapy (Investigational) [6] | Letrozole | Patients with operable stage II, grade 2/3, HR+/HER2- BC eligible for chemo [6] | - Ribociclib: 600 mg/day, 3 weeks on/1 week off.
  • Letrozole: 2.5 mg/day.
  • Duration: 6 cycles prior to surgery [6]. | RIBOLARIS: 52.6% of patients achieved a low Risk of Recurrence (ROR) score after neoadjuvant therapy, potentially sparing them chemotherapy [6]. | | Advanced Breast Cancer (Later-line, Investigational) [5] | Palazestrant (OP-1250) | Patients with ER+/HER2- metastatic breast cancer [5] | - Ribociclib: 600 mg daily.
  • Palazestrant: 120 mg once daily (dose under investigation). | Phase 1b/2 Trial: Median PFS of 15.5 months in the 120 mg cohort; activity in both ESR1 mutant and wild-type tumors [5]. |

Mechanism of Action and Resistance

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These enzymes, when complexed with cyclin D, play a pivotal role in driving cell cycle progression from the G1 phase to the S phase by phosphorylating the retinoblastoma (Rb) protein [7] [4]. Phosphorylation inactivates Rb, releasing the E2F transcription factor and promoting the expression of genes required for DNA replication. By inhibiting CDK4/6, ribociclib induces G1 cell cycle arrest and suppresses tumor cell proliferation [7].

The following diagram illustrates this core mechanism and common resistance pathways:

G cluster_pathway Core Pro-Proliferative Pathway cluster_resistance Key Resistance Mechanisms Estrogen Estrogen ER ER Estrogen->ER CyclinD_CDK46 CyclinD_CDK46 ER->CyclinD_CDK46  Upregulates pRb pRb CyclinD_CDK46->pRb  Phosphorylates E2F E2F pRb->E2F  Releases CellCycle CellCycle E2F->CellCycle  Activates Ribociclib Ribociclib Ribociclib->CyclinD_CDK46  Inhibits RB1_Loss RB1_Loss RB1_Loss->pRb  Inactivates CCNE1_Amp CCNE1_Amp CCNE1_Amp->CellCycle  Bypasses RTK_PI3K RTK_PI3K RTK_PI3K->CyclinD_CDK46  Activates

Despite the efficacy of CDK4/6 inhibitors like ribociclib, resistance often develops. Key mechanisms include [8] [7]:

  • Loss of RB1: Inactivation of the Rb tumor suppressor makes the cell cycle independent of CDK4/6 control [7].
  • Amplification of CCNE1 (Cyclin E1) and activation of CDK2: This creates an alternative pathway to phosphorylate Rb and drive the cell cycle forward, bypassing CDK4/6 inhibition [8].
  • Activation of alternative signaling pathways: Upregulation of receptor tyrosine kinases (RTKs) or the PI3K-AKT-mTOR axis can reactivate pro-proliferative signals [8].

Experimental Design & Protocol Highlights

The following points outline key methodological considerations for clinical trials of ribociclib combinations, derived from the cited studies.

  • Patient Stratification: Modern trials like NATALEE and RIBOLARIS carefully define their patient populations. Key stratification factors include anatomic disease stage, nodal status, menopausal status, and prior chemotherapy [1] [6]. The use of genomic tools like the PAM50-based Risk of Recurrence (ROR) score is being investigated to guide treatment decisions in the neoadjuvant setting [6].
  • Dosing Rationale: The different dosing regimens (400 mg in adjuvant vs. 600 mg in advanced settings) reflect a balance between efficacy and long-term tolerability. The 400 mg dose was selected for the 3-year adjuvant NATALEE trial to optimize adherence and minimize cumulative toxicity [2] [3].
  • Endpoint Selection: Invasive Disease-Free Survival (iDFS) is the standard primary endpoint for early breast cancer trials (e.g., NATALEE), defined as the time from randomization to invasive recurrence, new primary cancer, or death [2]. For advanced disease, Progression-Free Survival (PFS) and Overall Survival (OS) are key efficacy measures [5] [4].
  • Safety Monitoring: Consistent safety monitoring is crucial. The majority of ribociclib's adverse events, such as neutropenia and elevated liver enzymes, are manageable and consistent with its known safety profile [5] [6]. Regular blood count and liver function tests are standard.

Future Directions and Conclusion

The landscape of ribociclib combination therapy continues to evolve. Key areas of ongoing research include:

  • Novel Combinations: Trials are evaluating ribociclib with new agents like the complete estrogen receptor antagonist (CERAN) palazestrant (OP-1250), which has shown encouraging PFS in Phase 1b/2 studies, including in patients with ESR1 mutations [5].
  • Refining Treatment De-escalation: Studies like RIBOLARIS are pioneering the use of genomic response (ROR score) after neoadjuvant ribociclib + ET to identify patients for whom adjuvant chemotherapy can be safely omitted [6].

References

FAQ: What are the Stability Challenges for Ribociclib in Aqueous Solution?

Author: Smolecule Technical Support Team. Date: February 2026

A: Ribociclib presents significant challenges for formulation in aqueous solutions due to its inherent physicochemical properties. It is classified as a BCS (Biopharmaceutical Classification System) Class IV compound, meaning it has both low solubility and low permeability [1]. Its solubility is highly pH-dependent, being greater in acidic conditions but significantly lower in neutral and basic media [1] [2]. Furthermore, developing a stable oral solution has been difficult because prepared aqueous solutions were found to be unstable at room temperature, requiring refrigerated conditions and offering a limited shelf-life [1].

Troubleshooting Guide: A Stable Powder for Oral Solution (PFOS)

A viable approach to circumvent these stability issues is to use a Powder for Oral Solution (PFOS) formulation, which is reconstituted with water immediately before use. This method avoids long-term storage of the drug in an aqueous state.

The workflow below illustrates the preparation process for a stable ribociclib oral solution from the powder formulation.

Start Start with Ribociclib PFOS Step1 Reconstitute Powder with specified volume of water Start->Step1 Step2 Shake well until fully dissolved Step1->Step2 Step3 Adjust pH of the solution to an acidic range Step2->Step3 Step4 Final Oral Solution (Stable for limited time) Step3->Step4

The core of this formulation involves adjusting the pH of the oral solution into an acidic range to ensure adequate solubility and physical stability of ribociclib succinate [1].

Solubility and Thermodynamic Data

Understanding the solubilization of ribociclib in aqueous cosolvent systems is critical for pre-formulation studies. The table below summarizes key findings from a recent study on its solubility in {PEG 400 + water} mixtures.

Cosolvent System Temperature (K) Mole Fraction Solubility of Ribociclib Notes
Neat Water [2] 293.2 1.07 × 10⁻⁶ Lowest solubility
Neat PEG 400 [2] 313.2 1.04 × 10⁻¹ Highest solubility
{PEG 400 + Water} mixtures [2] 293.2 – 313.2 Increases with both temperature and PEG 400 fraction Dissolution is endothermic and entropy-driven

Key Implications:

  • Cosolvency Strategy: Using cosolvents like PEG 400 is a successful strategy to significantly enhance the aqueous solubility of ribociclib [2].
  • Molecular Interactions: The strong molecular interactions between ribociclib and PEG 400 (stronger than with water) are the driving force behind the solubilization effect [2].

Experimental Protocol: Solubility Determination

For researchers needing to determine ribociclib solubility in new solvent systems, the following validated protocol can be used.

A Excess ribociclib solid added to solvent system B Vortex for 5 minutes A->B C Equilibrate in isothermal shaker (72h, 100 rpm) B->C D Centrifuge sample (30 min, 5000 rpm) C->D E Analyze supernatant via UV-Vis at 276 nm D->E

Methodology Details:

  • Technique: Shaking Flask Method (Saturation Shake Flask) [2].
  • Equilibration: Constant shaking in an isothermal water bath for 72 hours to reach equilibrium [2].
  • Separation: Centrifugation at 5000 rpm for 30 minutes to separate the saturated supernatant from undissolved solids [2].
  • Analysis: Spectrophotometric quantification of ribociclib concentration in the supernatant at a wavelength of 276 nm [2].

Analytical Method for Quantification and Stability Monitoring

A green, sensitive, and fast LC-MS/MS method has been developed for the precise quantification of ribociclib, which is essential for stability studies and metabolic stability assessments.

  • Linear Range: 1–3000 ng/mL [3].
  • Lower Limit of Quantification (LLOQ): 0.98 ng/mL [3].
  • Run Time: 2.5 minutes (isocratic method) [3].
  • Application: This method has been used to evaluate the intermediate metabolic stability of ribociclib in Human Liver Microsomes (HLMs), with an in vitro half-life of 23.58 minutes [3].

References

Ribociclib Solubility Profile & Clinical Relevance

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: What is the pH-dependent solubility profile of ribociclib?

Ribociclib is a weak base (pKa 5.5, 8.6) and its solubility is inversely related to pH; it decreases as the pH increases [1]. The table below summarizes its solubility in different media.

Medium / Condition pH Solubility Notes & Context
Strongly Acidic Buffer [1] 2.0 >2.4 mg/mL Solubility exceeds the maximum clinical dose (600 mg in 250 mL).
Fasted State Simulated Intestinal Fluid (FaSSIF) [1] 6.5 >2.4 mg/mL High solubility maintained in fasted intestinal conditions.
Fed State Simulated Intestinal Fluid (FeSSIF) [1] 5.0 >2.2 mg/mL High solubility maintained in fed intestinal conditions.
Neutral Phosphate Buffer [1] 6.8 0.8 mg/mL Significant drop in solubility in neutral aqueous media.
Neutral Phosphate Buffer [1] 7.5 0.3 mg/mL Very low solubility in slightly basic conditions.
Pure Water [2] ~5.2 (1% w/v soln.) 0.63 mg/mL (free base) A 1% w/v solution of the succinate salt has a pH of about 5.19 [3].

FAQ: Does the pH-dependent solubility affect its clinical use with acid-reducing agents?

  • Modeling Data: Physiologically based pharmacokinetic (PBPK) modeling predicted high absorption of ribociclib in the small intestine, with varying stomach pH (1.5–8.0) showing no impact on its overall absorption or pharmacokinetic profile [1].
  • Clinical PK Analyses: Population pharmacokinetic (PopPK) and noncompartmental analysis (NCA) of clinical trial data indicated no significant effect of PPIs on ribociclib bioavailability [1].

However, a 2022 observational study reported a contrasting finding. It concluded that concomitant PPI use was associated with a statistically significant shorter Progression-Free Survival (PFS) in metastatic breast cancer patients treated with ribociclib [4]. The study authors suggested that if an ARA is necessary, low-strength PPIs or alternatives like H2 antagonists might be preferable [4].

Experimental Protocols for Solubility Assessment

Here are detailed methodologies for key experiments used to establish ribociclib's solubility profile.

1. Shake-Flask Solubility Assay in Biorelevant Media

This protocol is used to determine equilibrium solubility in media simulating human gastrointestinal conditions [1].

  • Objective: To quantify the equilibrium solubility of ribociclib in buffers and biorelevant media (FaSSIF, FeSSIF) across a physiologically relevant pH range.
  • Materials:
    • Ribociclib succinate standard.
    • Buffers: HCl/KCl (pH 2.0), acetate (pH 4.5), phosphate (pH 6.8, 7.5).
    • Biorelevant media: FaSSIF-V1 (pH 6.5), FeSSIF-V1 (pH 5.0).
    • Thermostatic water bath shaker.
    • Centrifuge.
    • UV-Vis Spectrophotometer or HPLC system.
  • Procedure:
    • Preparation: Pre-warm all media to 37°C. Prepare a saturated solution by adding an excess amount of ribociclib to each medium in sealed vials.
    • Equilibration: Place the vials in a shaker incubator at 37°C for a sufficient time (e.g., 24-72 hours) to reach equilibrium.
    • Separation: After equilibration, centrifuge the samples at high speed (e.g., 5000 rpm) to separate the undissolved drug from the supernatant.
    • Analysis: Carefully collect the supernatant, dilute it appropriately, and analyze the drug concentration using a validated UV (e.g., at 276 nm) or HPLC method [2].
    • Calculation: Calculate the solubility in mg/mL or mole fraction from the measured concentration.

The following workflow diagrams the core stages of this assay:

G start Start Solubility Assay prep Preparation Add excess ribociclib to pre-warmed media start->prep eq Equilibration Shake at 37°C for 24-72 hrs to reach equilibrium prep->eq sep Separation Centrifuge to separate undissolved drug eq->sep ana Analysis Analyze supernatant via UV/HPLC sep->ana calc Calculation Determine solubility (mg/mL or mole fraction) ana->calc end End calc->end

2. Assessment of pH-Shift Solubility

This experiment models the dynamic change in solubility as the drug transits from the stomach to the intestine [5].

  • Objective: To evaluate the impact of a pH shift on ribociclib solubility, mimicking the in vivo transition from gastric to intestinal pH.
  • Materials:
    • Ribociclib standard.
    • Simulated gastric fluid (e.g., pH 1.2).
    • Simulated intestinal fluid (e.g., pH 6.8).
    • Apparatus for micro-dissolution.
  • Procedure:
    • Initial Solubility: Determine the initial solubility in simulated gastric fluid (e.g., pH 1.2).
    • pH Shift: Induce a pH shift (e.g., to pH 6.5 for the gastric compartment, or to pH 6.8 for the intestinal compartment) using a pre-defined protocol.
    • Post-Shift Solubility: Measure the solubility after the pH shift.
    • Comparison: Compare the solubility before and after the pH shift to assess the extent of precipitation or change.

G start Start pH-Shift Assay gastric Initial Gastric Phase Measure solubility at pH 1.2 start->gastric shift Induce pH Shift Adjust to intestinal pH (e.g., 6.8) gastric->shift intestinal Post-Shift Intestinal Phase Measure solubility at new pH shift->intestinal compare Data Comparison Analyze change in solubility intestinal->compare end End compare->end

Troubleshooting Common Experimental Challenges

Issue: Low or variable solubility readings in neutral pH media.

  • Cause: Ribociclib has inherently low solubility at neutral to basic pH, which can lead to precipitation and high variability [1] [3].
  • Solution:
    • Ensure the equilibrium time is sufficient and shaking is consistent.
    • Confirm the accuracy of pH adjustments in your buffers.
    • Consider using a more sensitive analytical method (e.g., HPLC vs. UV) if concentrations are near the detection limit.

Issue: Need to enhance solubility for formulation studies.

  • Context: Ribociclib is a BCS Class IV drug, meaning it has both low solubility and low permeability, making solubility enhancement a key research area [3] [2].
  • Potential Techniques:
    • Cosolvency: Use cosolvents like PEG 400, which has been shown to significantly increase ribociclib's solubility in a temperature-dependent manner [2].
    • Lipid-Polymer Nanoparticles (PLNs): Preparing hybrid nanoparticles (e.g., using PLGA and lipids) can dramatically improve dissolution rate and bioavailability [3].
    • Salt Formation: Ribociclib is already administered as a succinate salt to improve its properties [3].
    • Micellization: Using surfactants like dodecylphosphocholine to form micelles [3].

Key Takeaways for Researchers

  • Established Profile: Ribociclib's solubility is highly pH-dependent, being greatest in acidic environments and decreasing in neutral-to-basic conditions.
  • Formulation Focus: For developing new formulations, techniques like cosolvency (PEG 400) and nanocarrier systems (lipid-polymer nanoparticles) show significant promise in overcoming inherent solubility limitations.
  • Clinical Consideration: While initial drug labeling and modeling studies indicated no interaction with ARAs, recent real-world evidence suggests a potential clinical impact that warrants further investigation.

References

ribociclib acid reducing agent drug interaction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Evidence-Based Summary & Key References
Does ribociclib have pH-dependent solubility? Yes. As a weak base, its solubility decreases as pH increases. However, it retains high solubility in biorelevant intestinal media, suggesting dissolution may not be limiting in vivo. [1] [2]
Do PPIs clinically impact ribociclib exposure (PK)? No. Integrated analyses (PBPK modeling, PopPK) and clinical trials show no significant effect of PPIs on ribociclib bioavailability (AUC, Cmax). [1] [2]
Do PPIs impact ribociclib treatment efficacy? Conflicting Data. A 2022 observational study associated PPI use with shorter Progression-Free Survival. [3] [4] This contrasts with the pharmacokinetic data and requires further validation.

Quantitative Data Summary

The following tables consolidate key quantitative findings from the literature to support your risk assessment.

Table 1: Ribociclib Solubility Profile [1] [2]

Medium / Condition pH Solubility (mg/mL)
HCl/KCl Buffer 2.0 >2.4
Acetate Buffer 4.5 >2.4
Phosphate Buffer 6.8 0.8
Phosphate Buffer 7.5 0.3
FaSSIF-V1 (Fasted) 6.5 >2.4
FeSSIF-V1 (Fed) 5.0 >2.2

Table 2: Clinical & Real-World Evidence on PPI Co-administration

Study Type / Source Key Finding on Efficacy (PFS) Key Finding on Pharmacokinetics
Clinical PK Studies & Modeling [1] [2] Not assessed directly; supported by label of no restriction. No clinically relevant impact on ribociclib exposure.
Observational Study (BMC Cancer, 2022) [3] [4] Shorter PFS with PPI use (12.6 vs. unreachable months). Not assessed.

Experimental Protocols for Interaction Assessment

For researchers investigating similar drug interactions, here are detailed methodologies from the cited literature.

Protocol 1: Integrated Quality-by-Design (QbD) Approach [5] This protocol uses a structured QbD approach to assess pH-mediated interaction through micro-dissolution and analytical development.

  • Analytical Method Development: Develop a robust HPLC method for quantification using an Analytical QbD framework. A three-level, three-factorial Box-Behnken Design can be used, with pH of the aqueous mobile phase and flow rate as Critical Process Parameters.
  • Micro-Dissolution Experiments: Conduct dissolution studies in biorelevant media (e.g., FaSSGF, FaSSIF) to simulate gastrointestinal conditions.
  • pH-Shift Study: Perform experiments that dynamically change the pH during dissolution to mimic the transition from the gastric to the intestinal environment. Measure solubility at each stage (e.g., initial gastric pH 1.2, then shifted to intestinal pH 6.5-6.8).
  • Data Analysis: Compare the solubility and dissolution profiles before and after the pH shift. The cited study concluded that the pH shift did not impact ribociclib solubility to a significant extent.

Protocol 2: Multipronged Mechanistic and Clinical PK Analysis [1] This comprehensive protocol employs multiple techniques to waive the need for a dedicated clinical drug-interaction trial.

  • Biorelevant Solubility Assessment: Determine solubility across a physiologically relevant pH range (e.g., 2.0-7.5) and in fasted-/fed-state simulated intestinal fluids (FaSSIF/FeSSIF).
  • Physiologically Based Pharmacokinetic (PBPK) Modeling:
    • Model Building: Develop a PBPK model (e.g., using GastroPlus ACAT model or Simcyp ADAM model) incorporating the drug's physicochemical properties, solubility, and permeability data.
    • Sensitivity Analysis: Use the qualified model to run simulations varying the stomach pH (e.g., from 1.5 to 8.0) to predict its impact on absorption and overall PK profile.
  • Analysis of Clinical Data:
    • Population PK (PopPK) Analysis: Integrate concentration data from phase I-III trials into a population model to quantify the effect of concomitant PPI use on ribociclib's apparent clearance and volume of distribution.
    • Non-Compartmental Analysis (NCA): Compare standard PK parameters (AUC, Cmax) from patients taking ribociclib with vs. without PPIs.

The workflow below illustrates how these experimental and analytical components integrate within a comprehensive assessment strategy.

cluster_in_vitro In Vitro & In Silico Phase cluster_clinical Clinical Data Analysis Phase Start Start: Assess Drug-ARA Interaction Solubility Biorelevant Solubility Profiling (Table 1) Start->Solubility PBPK PBPK Model Development and Qualification Solubility->PBPK Simulation Sensitivity Analysis: Simulate Variable Gastric pH PBPK->Simulation PopPK Population PK (PopPK) Analysis of Trial Data Simulation->PopPK NCA Non-Compartmental Analysis (NCA) of PK Parameters PopPK->NCA Observational Real-World Observational Study (e.g., PFS Analysis) NCA->Observational Conclusion Integrated Conclusion for Labeling and Guidance Observational->Conclusion

Key Takeaways for Practitioners

  • Mechanistic vs. Clinical Data: The primary discrepancy lies between mechanistic PK data (showing no interaction) and one real-world clinical outcomes study (suggesting an efficacy impact).
  • Regulatory Stance: Based on the PBPK and PopPK analyses, the official labeling for ribociclib states there is no impact from gastric pH-altering agents, and no dosing restrictions are required [1].
  • Hypotheses for Discrepancy: The observed PFS difference in the observational study may not be caused by a PK interaction. Investigate other mechanisms, such as PPIs inducing gut dysbiosis, which could indirectly affect drug absorption or cancer progression [4].
  • Risk Communication: Inform patients and clinicians that while a direct absorption interaction is unlikely based on robust PK science, some clinical data raises questions. Prudent practice may involve reviewing the ongoing necessity of PPI therapy.

References

ribociclib QTc prolongation monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring Protocol & ECG Schedule

The clinical monitoring protocol for ribociclib is designed to detect QTc prolongation early, with the most intensive assessments occurring within the first six treatment cycles (approximately the first 6 months) [1].

The table below summarizes the scheduled assessments for patients on ribociclib, based on a 28-day treatment cycle [1].

Assessment Type Monitoring Schedule

| Electrocardiogram (ECG) | • Baseline (pre-treatment) • Day 14 of Cycle 1 • As clinically indicated | | Blood Tests (For electrolytes, CBC, LFTs) | • Baseline • Day 14 of Cycle 1 • Day 1 and Day 14 of Cycle 2 • Day 1 of Cycles 3, 4, 5, 6 • As clinically indicated |

Key Protocol Details:

  • Baseline Requirement: Treatment should only be initiated in patients with a QTcF (QT interval corrected by Fridericia's formula) below 450 ms [1].
  • Increased Monitoring: More frequent ECG assessments are recommended if Grade 2 or higher liver function test (LFT) abnormalities are noted or if QTcF prolongation occurs during therapy [1].
  • Electrolyte Management: It is critical to correct any electrolyte abnormalities before starting treatment [1].

The workflow for the initial monitoring protocol can be visualized as follows:

Start Patient Candidate for Ribociclib Therapy BaselineECG Baseline ECG & Blood Tests Start->BaselineECG CheckQTc Check QTcF < 450 ms? BaselineECG->CheckQTc Correct Correct Electrolyte Abnormalities CheckQTc->Correct No InitiateTherapy Initiate Ribociclib Therapy CheckQTc->InitiateTherapy Yes Correct->BaselineECG Cycle1Day14 Cycle 1, Day 14: ECG & Blood Tests InitiateTherapy->Cycle1Day14 Subsequent Continue Scheduled Monitoring Per Protocol Cycle1Day14->Subsequent

QTc Prolongation Risk & Comparative Data

Understanding the incidence and relative risk of QTc prolongation is fundamental for contextualizing the monitoring requirements.

  • Incidence with Ribociclib: In a pooled analysis of three Phase III trials (MONALEESA), the incidence of QTc prolongation was 5.6% in the ribociclib group compared to 1.5% in the placebo group. Most cases were moderate, manageable through dose interruptions or reductions, and reversible. Less than 1% of patients discontinued treatment due to this adverse event [1] [2].
  • Risk Across CDK4/6 Inhibitors: A 2024 systematic review and meta-analysis confirmed that QTc prolongation is not a class-wide effect of all CDK4/6 inhibitors. The analysis showed that while both ribociclib and palbociclib were associated with an increased risk, the risk with ribociclib was quantitively twice as high. Furthermore, Grade 3 QTc prolongations (QTc >500 ms) were observed exclusively with ribociclib [2].

The table below compares the relative risks from the meta-analysis [2].

CDK4/6 Inhibitor Relative Risk (RR) of Any Grade QTc Prolongation
Ribociclib 3.12 (95% CI: 2.09 to 4.65)
Palbociclib 1.51 (95% CI: 1.05 to 2.15)
Abemaciclib Not statistically significant

Risk Mitigation & Concomitant Medications

A critical factor in managing QTc risk is the use of other medications that can also prolong the QT interval.

  • High Prevalence of Concomitant Use: A retrospective study found that 78.6% of patients with HR+/HER2- metastatic breast cancer receiving a CDK4/6 inhibitor plus an aromatase inhibitor were exposed to at least one other QTc-prolonging medication during treatment. Patients were exposed to these medications for over half (54.6%) of their total treatment time [3].
  • Mechanism and Monitoring: The proposed mechanisms for ribociclib's effect include inhibition of the hERG potassium channel and drug-drug interactions due to its role as a CYP3A4 inhibitor [2]. This high prevalence of polypharmacy underscores the importance of:
    • Reviewing all concomitant medications before and during treatment using a reliable resource like www.crediblemeds.org [3] [4].
    • Avoiding concomitant use of other QTc-prolonging drugs where possible, as the ribociclib label warns against this combination [3].

Frequently Asked Questions (FAQs)

Q1: What is the recommended course of action if a patient on ribociclib experiences QTcF prolongation? The protocol recommends more frequent ECG assessments. In clinical practice and trials, most cases were managed effectively through dose interruptions or dose reductions. Continuous monitoring allows for intervention before the prolongation becomes severe (Grade 3) [1] [2].

Q2: Is the QTc prolongation caused by ribociclib reversible? Yes. The majority of adverse reactions, including QTc prolongation, were noted to be manageable and reversible in clinical trials [1].

Q3: Why is the monitoring most intensive in the first 2-6 months? The monitoring schedule is based on clinical trial data, which showed that the majority of scheduled assessments, including those for detecting lab abnormalities and the two required ECGs, are completed within the first two months, with no routine monitoring required beyond Cycle 6 [1].

References

ribociclib hepatic toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation & Incidence

Ribociclib-induced liver injury typically presents as a hepatocellular pattern of injury, characterized by a predominant elevation of transaminases (ALT/AST) over alkaline phosphatase (ALP) [1] [2] [3].

Feature Clinical Description
Typical Onset Within the first 2-4 cycles of treatment (approx. 8-16 weeks) [1] [2] [4].
Biochemical Pattern Hepatocellular (R-factor ≥5) [1] [3].
Key Risk Factors Younger age, herbal supplement use, hepatitis B carrier status [5].
Histological Findings Confluent centrilobular (Zone 3) hepatic necrosis; mild inflammatory infiltrate [1] [3].
Incidence of Severe DILI Relatively rare in clinical trials, but severe cases are documented in real-world evidence [1] [5] [6].

Comparative Hepatotoxicity Risk Among CDK4/6 Inhibitors A 2024 pharmacovigilance study of the FDA Adverse Event Reporting System (FAERS) quantified the differential risk:

CDK4/6 Inhibitor Reporting Odds Ratio (ROR) for DILI
Ribociclib 2.60
Abemaciclib 2.37
Palbociclib No significant signal detected [6]

Causality Assessment & Diagnostic Workflow

A definitive diagnosis of ribociclib-induced DILI requires excluding other causes and can be supported by structured causality assessment tools [1] [5].

Essential Diagnostic Investigations:

  • Comprehensive Serologic Testing: Rule out viral hepatitis (HAV, HBV, HCV, HEV, CMV, EBV), autoimmune hepatitis (ANA, ASMA, anti-LKM1), and other metabolic causes [1] [3].
  • Radiologic Evaluation: Perform right upper quadrant ultrasound or MRI/MRCP to exclude biliary obstruction and assess liver morphology [1].
  • Liver Biopsy: Not mandatory but valuable in severe or atypical cases. Histology typically shows zone 3-predominant confluent necrosis without significant fibrosis or inflammation [1] [3].

Application of Causality Assessment Tools: The following scores from a confirmed case strengthen the causal link to ribociclib [1]:

  • RUCAM (Roussel Uclaf Causality Assessment Method): Score of 10 → "Highly Probable"
  • Naranjo Algorithm: Score of 7 → "Probable" Adverse Drug Reaction

The following diagram illustrates the diagnostic decision pathway for a patient presenting with suspected liver injury during ribociclib therapy.

Start Patient on Ribociclib with LFT Elevation Hold Immediately Hold Ribociclib Start->Hold Workup Initiate Diagnostic Workup: - Viral Serology - Autoimmune Markers - Liver Ultrasound/MRI Hold->Workup Assess Assess Causality (RUCAM, Naranjo) Workup->Assess Decision Alternative Cause Found? Assess->Decision DILI Diagnosis of DILI Confirmed Decision->DILI No PermanentlyDC Permanently Discontinue Ribociclib Decision->PermanentlyDC Yes Resume Consider Rechallenge with Dose Reduction or Switch to another CDK4/6 Inhibitor (Monitor LFTs Closely) DILI->Resume

Management Protocols & Rechallenge Strategies

The cornerstone of management is immediate drug interruption upon detection of significant transaminitis [1] [2].

Dose Modification Guidelines per Product Label:

  • ALT/AST > 3x ULN: Interrupt ribociclib until recovery to ≤ ULN, then consider dose reduction [2].
  • ALT/AST > 5x ULN: Interrupt ribociclib until recovery to ≤ ULN, then resume at a reduced dose [1] [2].
  • ALT/AST > 20x ULN OR Recurrent elevations > 5x ULN with concomitant bilirubin elevation > 2x ULN: Permanently discontinue ribociclib [1] [2].

Management of Severe Cases:

  • N-Acetylcysteine (NAC): Intravenous NAC (following regimens similar to those for acetaminophen overdose) has been used successfully in cases of severe necrosis with persistent transaminitis despite drug discontinuation, leading to gradual normalization of liver enzymes [1] [3].
  • Corticosteroids: Prednisone (e.g., 60 mg daily) may be considered in cases with histologically verified significant necroinflammation, though evidence is based on case reports [3].

Rechallenge and Switching Strategies: Real-world studies indicate that after liver enzyme normalization, many patients can be successfully rechallenged with a different CDK4/6 inhibitor [5] [4].

  • Strategy: Switching from ribociclib to palbociclib after resolution of hepatotoxicity has been performed without recurrence of severe liver injury in many, though not all, patients [5] [4].
  • Monitoring: Close laboratory monitoring is essential during any rechallenge attempt [5].

Mechanisms & Research Perspectives

The exact mechanisms of ribociclib-induced hepatotoxicity are not fully elucidated, but several hypotheses exist, visualized in the pathway below.

Ribociclib Ribociclib Metabolism CYP3A4 Metabolism Ribociclib->Metabolism BSEP Bile Salt Export Pump (BSEP) Inhibition Ribociclib->BSEP ToxicIntermediate Reactive Metabolite Metabolism->ToxicIntermediate ImmuneResponse Idiosyncratic Immune Response ToxicIntermediate->ImmuneResponse HepatocyteStress Hepatocyte Stress & Apoptosis ImmuneResponse->HepatocyteStress BSEP->HepatocyteStress Necrosis Centrilobular Necrosis HepatocyteStress->Necrosis

Key Mechanistic Insights:

  • Metabolic Activation: Ribociclib is extensively metabolized in the liver by CYP3A4. Liver injury may be caused by a reactive or immunogenic intermediate produced during this process [2] [4].
  • Transport Inhibition: Unlike palbociclib, ribociclib can inhibit hepatic transport proteins like the Bile Salt Export Pump (BSEP), potentially leading to intracellular accumulation of bile acids and hepatocyte stress [5].
  • Genetic Susceptibility: A drug-gene interaction network analysis identified 189 interactive target genes linking CDK4/6 inhibitors to hepatic injury. Key genes like STAT3, HSP90AA1, and EP300 may play central roles, highlighting potential pathways for further research [6].

Frequently Asked Questions (FAQs)

Q1: What is the recommended monitoring schedule for liver function tests in patients on ribociclib? A1: Per the product label, LFTs should be monitored before initiation, every two weeks for the first six cycles (first two cycles), and at the beginning of each subsequent cycle, and as clinically indicated [2].

Q2: Can a patient who developed hepatotoxicity on ribociclib be safely switched to another CDK4/6 inhibitor? A2: Yes, real-world evidence suggests that switching to palbociclib after resolution of liver enzymes is a viable strategy and is often successful without recurrence of severe hepatotoxicity. However, close monitoring is critical, as cross-toxicity can occur in some individuals [5] [4].

Q3: Are there any specific treatments for ribociclib-induced liver injury beyond drug discontinuation? A3: For severe cases with significant necrosis, there is emerging evidence from case reports supporting the use of intravenous N-acetylcysteine (NAC) and/or corticosteroids to mitigate inflammation and promote recovery [1] [3].

References

Mechanism of Ribociclib-Induced Neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its effect on neutrophils is on-target and distinct from cytotoxic chemotherapy.

  • Target Action: CDK4/6 inhibition induces cell cycle arrest in the G1 phase in hematopoietic stem and progenitor cells in the bone marrow, preventing them from entering the S phase and proliferating [1] [2].
  • Key Difference from Chemotherapy: This effect is primarily cytostatic, not cytotoxic. It causes a reversible reduction in neutrophil precursor production, not widespread cell death. This is why the neutropenia is typically short-lasting and associated with a low rate of febrile neutropenia [3] [2].

The following diagram illustrates this specific mechanism.

G Mitogen Mitogenic Signal CyclinD Cyclin D Mitogen->CyclinD CDK46 CDK4/6 Mitogen->CDK46 Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46->Complex Rb Rb Protein (Active) Complex->Rb Phosphorylation Arrest G1 Phase Cell Cycle Arrest pRb pRb (Phosphorylated, Inactive) Rb->pRb Phosphorylation E2F E2F Transcription Factors pRb->E2F Releases Proliferation Cell Cycle Progression (G1 to S Phase) E2F->Proliferation Neutrophil Neutrophil Precursor Proliferation Proliferation->Neutrophil Includes BoneMarrow Bone Marrow Hematopoietic Cells BoneMarrow->Mitogen Ribociclib Ribociclib Ribociclib->Complex Inhibits Ribociclib->Arrest Arrest->Neutrophil Reduced Production

Clinical Neutropenia Profile & Monitoring

The neutropenia associated with ribociclib is predictable, manageable, and has a distinct clinical pattern.

Parameter Ribociclib (from MONALEESA trials) [3]
All-Grade Incidence 74%
Grade 3/4 Incidence 58%
Median Time to Onset 16 days
Median Duration 12 days
Febrile Neutropenia Incidence ~1%

Recommended Laboratory Monitoring Protocol [3]:

  • Obtain a complete blood count (CBC) with differential prior to treatment initiation.
  • Repeat CBC every 2 weeks for the first 2 cycles (the period of highest risk).
  • Thereafter, monitor before the start of each subsequent cycle for at least 4 cycles.
  • Monitoring frequency can be reduced (e.g., to every 3 months) at the clinician's discretion if the patient is stable after the first 6 months [3].

Dose Modification Guidelines

Dose adjustments for adverse reactions, including neutropenia, are made in a stepwise manner by reducing the number of 200 mg tablets taken daily [4] [5] [6]. The following table outlines the dose reduction scheme.

Indication Starting Dose First Dose Reduction Second Dose Reduction
Early Breast Cancer (eBC) 400 mg (two 200 mg tablets) [5] 200 mg (one 200 mg tablet) [6] Not recommended; discontinue if further reduction below 200 mg is needed [5] [6]
Advanced/Metastatic Breast Cancer (mBC) 600 mg (three 200 mg tablets) [4] 400 mg (two 200 mg tablets) [6] 200 mg (one 200 mg tablet) [6]

Specific recommendations for managing neutropenia based on grade (per CTCAE v4.03 criteria) are detailed below [6].

Neutropenia Grade Action

| Grade 1/2 (ANC 1000/mm³ - < LLN) | No dose adjustment required. | | Grade 3 (ANC 500 - < 1000/mm³) | Interrupt dose until recovery to Grade ≤2. Resume at the same dose. If Grade 3 recurs, interrupt until recovery and resume at the next lower dose. | | Grade 3 with Fever (Single fever >38.3°C or ≥38°C for >1h and/or infection) | Interrupt dose until recovery of neutropenia to Grade ≤2. Resume at the next lower dose. | | Grade 4 (ANC < 500/mm³) | Interrupt dose until recovery to Grade ≤2. Resume at the next lower dose. |

Key Considerations for Clinical Protocols

  • No Renal Adjustment for Mild/Moderate Impairment: A dedicated pharmacokinetic study concluded that no initial dose adjustment is necessary for patients with mild or moderate renal impairment. A dose reduction is recommended for patients with severe renal impairment [7].
  • Efficacy Preservation Post-Reduction: In the NATALEE trial (eBC), a post-hoc analysis showed that lowering the ribociclib dose to manage side effects did not appear to compromise efficacy (invasive disease-free survival was similar across different relative dose intensity groups) [5]. This supports the clinical practice of dose modification to manage toxicity.

Experimental Design & Research Insights

For researchers designing preclinical or clinical studies, understanding the scheduling of ribociclib with other agents is critical.

  • Sequencing with Chemotherapy: A phase I study ( [8]) investigating ribociclib with gemcitabine found that the sequence of administration significantly impacts both toxicity and efficacy.
    • Initial Protocol (Failed): Administering ribociclib (Days 1-14) before gemcitabine (Days 1, 8) caused significant myelosuppression, making combined dosing infeasible.
    • Successful Protocol: Administering gemcitabine first (Days 1, 8) followed by ribociclib (Days 8-15) was better tolerated and allowed for higher doses of both agents. Preclinical data suggested this sequence enhanced cytotoxic effects.

References

Summary of Reported LC-MS/MS Methods for Ribociclib

Author: Smolecule Technical Support Team. Date: February 2026

Method Characteristic Method 1 (PMC, 2019) [1] Method 2 (Separations, 2023) [2] Method 3 (JAP Sci, 2024) [3] Method 4 (PLoS One, 2020) [4]
Application/Matrix Human & mouse plasma, mouse tissue homogenates Human Liver Microsomes (HLMs) Drug formulation Human plasma (with Palbociclib & Letrozole)
Linearity Range 2–200 ng/mL [1] 1–3000 ng/mL [2] 5–100 ng/mL [3] 10–10,000 ng/mL [4]
Retention Time (RT) Not Specified Not Specified 1.022 minutes [3] Not Specified
Sample Volume 50 μL [1] Not Specified 10 μL [3] 10 μL [4]
Sample Pretreatment Protein Precipitation (ACN) [1] Not Specified Not Specified Protein Precipitation [4]
Mobile Phase Gradient elution [1] Isocratic (unspecified) [2] Isocratic: Acetonitrile/10mM Ammonium Acetate (90:10, v/v) [3] Not Specified
Flow Rate Not Specified 0.2 mL/min [2] 0.7 mL/min [3] Not Specified
Stationary Phase C18 column [1] Not Specified Phenomenex C18 (50 × 4.6 mm, 3 µ) [3] Not Specified
MS Detection (m/z) Not Specified Not Specified 435.0 → 322.0 [3] Not Specified
Total Run Time Not Specified 2.5 minutes [2] 3 minutes [3] 6.5 minutes [4]

Frequently Asked Questions & Troubleshooting

Here are answers to some specific questions you might encounter during method development or application.

Q1: How can I improve the stability of ribociclib in tissue homogenates during analysis?

  • Observation: Ribociclib shows instability in tissue homogenates under various processing and storage conditions [1].
  • Solution: The stability of ribociclib can be increased by modifying the homogenization and storage conditions. While the specific modifications are not detailed in the public summary, one study successfully implemented such changes to stabilize the analyte [1]. It is recommended to experiment with factors like buffer composition, pH, temperature control, and the use of specific enzyme inhibitors.

Q2: What is a major cause of carryover in methods analyzing CDK4/6 inhibitors like ribociclib and palbociclib, and how can it be reduced?

  • Observation: Significant carryover is a known issue for these compounds, which can affect the accuracy of subsequent analyses [4].
  • Solution: A specific strategy was successfully implemented to reduce this phenomenon in a clinical method [4]. While the exact protocol is not described in the abstract, common approaches to mitigate carryover include incorporating extensive wash steps in the autosampler cycle (using strong solvents), using needle wash solutions, and occasionally injecting blank samples between runs to monitor and eliminate residual analyte.

Q3: I need a fast, "green" analytical method for ribociclib. What are the key features of such a method?

  • Observation: A method developed in 2023 was specifically characterized as rapid and environmentally friendly [2].
  • Solution: Key features contributing to a greener and faster method include [2]:
    • Short Run Time: 2.5 minutes.
    • Low Flow Rate: 0.2 mL/min, which reduces solvent consumption.
    • Isocratic Elution: This eliminates the need for complex pump programming and gradient mixing, simplifying the process and potentially reducing energy use.
    • Small Sample Volume: Using minimal sample volume is a key principle of green chemistry.

Experimental Protocol: Representative Method for Plasma

Below is a detailed methodology adapted from a study that simultaneously quantified ribociclib, palbociclib, and letrozole in human plasma, notable for its low sample volume requirement and clinical applicability [4].

  • Materials and Reagents:

    • Analytes: Ribociclib, Palbociclib, Letrozole.
    • Internal Standards (IS): Deuterated analogs (e.g., D₆-Ribociclib, D₈-Palbociclib, ¹³C₂,¹⁵N₂-Letrozole) are highly recommended for optimal quantification accuracy.
    • Solvents: LC-MS grade methanol, isopropanol, and water.
    • Biological Matrix: Drug-free human plasma with K₂EDTA as an anticoagulant.
  • Sample Preparation (Protein Precipitation):

    • Pipette 10 µL of human plasma into a microcentrifuge tube.
    • Add a suitable volume of the internal standard working solution in methanol.
    • Vortex the mixture vigorously to ensure complete protein precipitation.
    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
    • Transfer the clear supernatant to a new vial or a 96-well plate for LC-MS/MS injection.
  • LC-MS/MS Conditions:

    • Chromatography:
      • Column: A reverse-phase C18 column (e.g., 50-100 mm length, 2.1-4.6 mm internal diameter, sub-3µ particle size).
      • Mobile Phase: A gradient elution using water and an organic modifier (e.g., acetonitrile or methanol), both containing a volatile additive like 0.1% formic acid or ammonium formate buffer.
      • Flow Rate: Optimized for separation, typically 0.3-0.7 mL/min.
      • Run Time: Approximately 6.5 minutes.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI) in positive mode.
      • Detection: Multiple Reaction Monitoring (MRM). For ribociclib, a common transition is from the parent ion to a specific daughter ion. One study reported using a transition of m/z 435.0 → 322.0 [3].
  • Method Validation:

    • The method should be validated according to FDA/EMA guidelines parameters, including linearity, precision, accuracy, sensitivity (LLOQ), and carryover assessment [4].

Workflow and Troubleshooting Diagrams

The following diagrams, created with Graphviz, outline the general analytical workflow and a logical path for troubleshooting a common issue.

Diagram 1: Generic LC-MS/MS Workflow for Ribociclib Bioanalysis This chart illustrates the key stages of the analytical process.

ribociclib_workflow start Start: Sample Collection (Plasma/Tissue) prep Sample Preparation (Protein Precipitation) start->prep Aliquot Sample lc LC Separation (Reverse-Phase C18 Column) prep->lc Inject Supernatant ms MS Detection (ESI+, MRM Mode) lc->ms Elute Analytes data Data Analysis & Quantification ms->data Acquire MRM Signal end Result & Reporting data->end Validate & Report

Diagram 2: Troubleshooting Low Analyte Response Follow this decision tree to systematically address the problem of low signal for ribociclib.

troubleshooting_low_response start Issue: Low Ribociclib Response/Signal q1 Check MS Instrument: Tune & Calibration OK? start->q1 q2 Check Sample Preparation: Recovery from matrix OK? q1->q2 Yes act1 Perform MS System Maintenance & Re-tune q1->act1 No q3 Check Chromatography: Peak shape & retention time as expected? q2->q3 Yes act2 Optimize/Repeat Extraction Procedure q2->act2 No act3 Re-condition Column or Adjust Mobile Phase q3->act3 No end Signal Restored q3->end Yes act1->q2 act2->q3 act3->end

References

Taste Masking Strategies for Ribociclib

Author: Smolecule Technical Support Team. Date: February 2026

The bitter taste of Ribociclib, a BCS Class IV drug with low solubility and permeability, poses a significant challenge for developing patient-friendly oral formulations, especially for pediatric populations [1] [2]. The table below summarizes two primary technical strategies identified in the literature.

Strategy Mechanism of Action Key Findings/Composition Experimental Evidence

| Cucurbit[7]uril (CB[7]) Inclusion Complex [2] | Forms a 1:1 host-guest inclusion complex, encapsulating the drug molecule to prevent interaction with taste receptors. | • Confirmed 1:1 binding stoichiometry. • Characterized in solution and co-amorphous solid preformulations. • Potential to improve solubility and stability alongside taste masking. | • ¹H NMR & UV-vis Titration: Confirmed complex formation and stability constant. • Isothermal Titration Calorimetry (ITC): Measured binding affinity and thermodynamic parameters. • MALDI-TOF Mass Spectrometry: Verified the 1:1 stoichiometry of the complex. | | Powder for Oral Solution (PFOS) [1] | A powder blend designed for reconstitution; uses physical encapsulation and pH adjustment to minimize drug solubility in saliva and mask taste. | • Contains acidifying agents (e.g., citric acid) to adjust pH for stability and solubility. • Includes sweeteners and flavors for palatability. • Designed to be reconstituted with water by the patient or caregiver. | • Patent Example (WO2023144684A1): Describes a formulation with Ribociclib succinate, citric acid, sucrose, and flavoring agents. • Process: Involves dry mixing powders, filling into sachets or bottles, and reconstituting with a specified water volume to create a stable oral solution (e.g., 10 mg/mL or 30 mg/mL). |

Experimental Protocols for Taste Masking

Here are detailed methodologies for developing and evaluating the two primary taste-masking strategies for ribociclib.

Protocol 1: Preparing CB[7] Inclusion Complexes

This protocol outlines the synthesis and characterization of a ribociclib-CB[7] inclusion complex, based on a combined experimental and computational study [2].

Workflow Diagram

G cluster_1 Synthesis & Preparation cluster_2 Characterization start Start: Prepare Materials step1 1. Synthesize Complex start->step1 step2 2. Characterize in Solution step1->step2 step3 3. Characterize Solid State step2->step3 end End: Analyze Data step3->end

Detailed Steps

  • Synthesis of Inclusion Complex: Prepare an aqueous solution of CB[7]. Add an equimolar amount of this compound salt to the CB[7] solution. Stir the mixture for several hours at room temperature. Recover the solid complex, often in a co-amorphous form, via freeze-drying (lyophilization) [2].
  • Solution Characterization:
    • ¹H NMR Spectroscopy: Analyze the complex in D₂O. A significant upfield chemical shift for the proton signals of ribociclib indicates its encapsulation within the hydrophobic cavity of CB[7].
    • UV-vis Spectroscopy Titration: Titrate a fixed concentration of ribociclib with increasing concentrations of CB[7]. Monitor the change in absorbance to determine the binding constant (K).
    • Isothermal Titration Calorimetry (ITC): Titrate CB[7] into a ribociclib solution at a constant temperature. The heat change measured per injection is used to calculate the binding stoichiometry, affinity (K), and thermodynamic parameters (ΔH, ΔS).
  • Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) to confirm the formation of a new, distinct solid phase compared to the physical mixture of ribociclib and CB[7]. A halo pattern indicates an amorphous complex.
Protocol 2: Formulating a Powder for Oral Solution (PFOS)

This protocol is derived from the patent detailing a stable, ready-to-reconstitute powder formulation for ribociclib [1].

Workflow Diagram

G cluster_1 Manufacturing Process cluster_2 Patient Use start Start: Prepare Components step1 1. Dry Mixing start->step1 step2 2. Packaging step1->step2 step3 3. Reconstitution step2->step3 end End: Oral Solution step3->end

Detailed Steps

  • Powder Blending: Weigh this compound and excipients. The typical composition includes:
    • Active Pharmaceutical Ingredient (API): this compound.
    • Acidifying Agent: Citric acid or malic acid to adjust the pH to an acidic range (e.g., ~2.0-4.0) for stability and solubility [1].
    • Sweeteners: Sucrose or other intense sweeteners to improve palatability.
    • Flavors: Natural or artificial flavors (e.g., berry, vanilla) to mask residual bitterness.
    • Other Excipients: May include solubility enhancers or stabilizers. Mix all components using a suitable dry blending process (e.g., tumbling mixer) to ensure content uniformity.
  • Packaging: Fill the final powder blend into single or multi-dose sachets, or into a bottle, as per the intended design [1].
  • Reconstitution (by End-User): The patient or caregiver adds a specified volume of water to the powder in the bottle or sachet and shakes well until fully dissolved to form an oral solution [1].

Frequently Asked Questions (FAQs)

Q1: Why is ribociclib particularly challenging for taste masking? Ribociclib is intrinsically bitter and is classified as a BCS Class IV compound, meaning it has both low solubility and low permeability. This complicates formulation, as any taste-masking strategy must not further impede its absorption [1] [2].

Q2: Beyond these two methods, what other general approaches can be explored? The field of taste masking broadly includes:

  • Lipid-Based Systems: Using emulsions or liposomes to encapsulate the bitter drug.
  • Polymer-Based Encapsulation: Techniques like spray drying or coacervation with polymers to create a physical barrier.
  • Ion Exchange Resins: Forming a complex that releases the drug in the stomach, not the mouth [3] [4]. These general methods may be applicable to ribociclib and represent areas for further research.

Q3: How is the success of a taste-masking strategy evaluated in a laboratory setting? While human sensory panels are the gold standard, preliminary lab evaluations include:

  • In Vitro Drug Release in Simulated Saliva: Measuring the amount of drug released in a simulated salivary fluid over a short period (a few minutes). A successful system will show minimal drug release.
  • Electronic Tongue: An analytical instrument that uses sensor arrays to detect tastes and can be used to compare the taste profile of a masked formulation against a pure drug solution [3].

References

Efficacy and Safety Comparison of CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Key Efficacy Findings (vs. comparators) Key Safety Findings

| Ribociclib | OS benefit vs. ET alone in 1L advanced BC [1] [2]. PFS benefit in 1L advanced BC; similar to other CDK4/6i in some NMAs [3] [4], but superior to palbociclib in real-world studies [5]. iDFS benefit in early BC (NATALEE trial) [6] [7]. | Higher rate of grade 3-4 neutropenia [8]. | | Abemaciclib | Potentially best PFS in some NMAs (especially with AI) [3]. PFS superior to palbociclib in real-world studies [5]. OS benefit shown in trials [9]. | Higher incidence of gastrointestinal distress (e.g., diarrhea) [8] [10]. | | Palbociclib | Foundation of CDK4/6i class; improves PFS vs. ET alone [1]. Some real-world studies show shorter PFS vs. abemaciclib/ribociclib [9] [5]. No significant OS improvement in some trial updates [9]. | High rate of grade 3-4 neutropenia [8]. | | Dalpiciclib | Shown to improve PFS vs. ET alone; ranked high for PFS in some NMAs [4]. | Highest incidence of any-grade AEs and grade 3/4 neutropenia vs. other CDK4/6i [10] [4]. |


Detailed Experimental Data and Context

Clinical Trial and Meta-Analysis Results
  • First-line Advanced Breast Cancer: Network meta-analyses provide indirect comparisons of CDK4/6 inhibitors.
    • One 2025 analysis of 24 studies suggested that abemaciclib + AI and ribociclib + AI were among the most effective regimens for prolonging PFS [3].
    • Another 2025 NMA of 8 trials focusing on CDK4/6i + AI found that while all inhibitors significantly improved PFS compared to AI alone, no statistically significant differences in PFS were detected among abemaciclib, ribociclib, palbociclib, and dalpiciclib [4].
  • Overall Survival (OS): Among the CDK4/6 inhibitors, ribociclib is noted as the only one to demonstrate a statistically significant OS improvement in the first-line setting in clinical trials [2]. Real-world data also supports a favorable OS trend for ribociclib [9].
  • Early Breast Cancer (Adjuvant Setting): The NATALEE trial demonstrated that adding ribociclib to endocrine therapy significantly improves invasive disease-free survival (iDFS) in patients with stage II and III HR+/HER2- early breast cancer. The benefit persisted in a 4-year analysis, with an absolute iDFS rate improvement of 4.9 percentage points [6] [7].
Real-World Evidence (RWE)

Real-world studies reflect effectiveness in broader, more diverse patient populations.

  • The PALMARES-2 study (2025) found that both abemaciclib and ribociclib were associated with significantly longer real-world PFS compared to palbociclib as a first-line treatment [5].
  • A large Danish real-world study (2024) also concluded that abemaciclib and ribociclib showed prolonged PFS compared to palbociclib in the first-line setting, though it did not establish a definitive ranking between the three [9].
Mechanisms and Molecular Considerations

While all CDK4/6 inhibitors share a primary mechanism of action—arresting the cell cycle by inhibiting Rb protein phosphorylation—key differences in their properties may influence clinical profiles [8] [1].

G ET ET Cyclin D Cyclin D ET->Cyclin D Upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Protein (inactive) Rb Protein (inactive) CDK4/6->Rb Protein (inactive) Phosphorylates E2F Release E2F Release Rb Protein (inactive)->E2F Release G1 to S Phase Transition G1 to S Phase Transition E2F Release->G1 to S Phase Transition CDK4/6 Inhibitors CDK4/6 Inhibitors CDK4/6 Inhibitors->CDK4/6 Inhibits

The diagram above illustrates the core mechanism of action. Key differentiating factors include [8]:

  • Target Potency: Abemaciclib is more potent against CDK4 than CDK6 in vitro.
  • Pharmacokinetics: Ribociclib achieves high maximum plasma concentrations (Cmax) with a long half-life, which may contribute to higher central nervous system concentrations in model systems.
  • Off-target Effects: Abemaciclib has modest activity against other kinases (like CDK9), which might contribute to its distinct efficacy and safety profile.

Key Considerations for Clinical and Research Decisions

  • Efficacy vs. Safety Trade-off: The choice between inhibitors often involves balancing efficacy signals with their distinct toxicity profiles. Ribociclib and palbociclib have higher rates of neutropenia, while abemaciclib is associated with more gastrointestinal events [8] [10].
  • No Definitive Hierarchy: Despite observed differences, major guidelines (like ASCO and ESMO) still recommend all three primary inhibitors equally. The decision should be personalized, considering patient comorbidities, disease characteristics, and toxicity management strategies [9] [1].
  • Treatment Setting: Ribociclib currently has the most robust positive data in both the advanced and early-stage settings, which may influence its use [6] [7] [2].

References

ribociclib cross-species pharmacokinetic comparison

Author: Smolecule Technical Support Team. Date: February 2026

Ribociclib Pharmacokinetic & ADME Profile

Parameter Summary of Findings
Absorption Rapidly absorbed; Tmax ~2.4 hours; oral bioavailability is ~66% in humans at 600 mg [1].
Distribution Extensive tissue distribution. Passes placental barrier and into milk in animal studies [2]. Moderately to highly permeable [1].
Metabolism Primarily hepatic. Main enzyme: CYP3A4 (major pathway); FMO3 (minor pathway) [2]. Major metabolites: M4 (N-desmethyl) via CYP3A4; M13 (N-hydroxylated) via FMO3 [2].
Excretion Feces (~69%, 17% as unchanged drug); Urine (~23%, 7% as unchanged drug) [2]. Estimated elimination: ~84% hepatic metabolism, ~7% renal, ~8% intestinal, ~1% biliary [2].
Elimination Half-life Mean half-life is approximately 32 hours [1].

Metabolic Pathways and Key Enzymes

The following diagram illustrates the primary metabolic pathways of ribociclib and the enzymes involved, based on data from the human ADME study [2].

ribociclib_metabolism Ribociclib Metabolic Pathways Ribociclib Ribociclib Enzyme_CYP3A4 CYP3A4 Enzyme Ribociclib->Enzyme_CYP3A4 Primary Path Enzyme_FMO3 FMO3 Enzyme Ribociclib->Enzyme_FMO3 Secondary Path Metabolite_M4 Metabolite M4 (N-desmethylribociclib) Enzyme_CYP3A4->Metabolite_M4 Metabolite_M13 Metabolite M13 (N-hydroxylated) Enzyme_FMO3->Metabolite_M13 Excretion_Feces Excreted in Feces (69.1% of dose) Metabolite_M4->Excretion_Feces Excretion_Urine Excreted in Urine (22.6% of dose) Metabolite_M13->Excretion_Urine

Experimental Protocols from Key Studies

To support the data presented, here are the methodologies from several pivotal studies.

  • Human ADME Study [2]

    • Objective: To determine the mass balance, metabolic profile, and routes of excretion of ribociclib in humans.
    • Design: A single oral dose of 600 mg [¹⁴C]-radiolabeled ribociclib was administered to six healthy male volunteers.
    • Sample Analysis: Mass balance was determined by measuring total radioactivity in blood, plasma, urine, and feces over time. Metabolite profiling and identification were conducted using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
  • Tumor Tissue Penetration Study (Glioblastoma) [3]

    • Objective: To assess ribociclib concentration and activity in brain tumors.
    • Design: Patients with recurrent glioblastoma received ribociclib (600 mg/day) for 8-21 days before surgical resection.
    • Sample Analysis: Total and unbound drug concentrations were measured in plasma, cerebrospinal fluid (CSF), and different regions of tumor tissue using a validated LC-MS/MS method. Pharmacodynamic effects were analyzed via immunohistochemistry on tumor specimens.
  • Drug-Drug Interaction Study (Rats) [4] [5]

    • Objective: To evaluate the pharmacokinetic interaction between ribociclib and the anticoagulants rivaroxaban and apixaban.
    • Design: Male Sprague-Dawley rats were divided into groups receiving the drugs as monotherapy or in combination. Blood concentrations were measured using UPLC-MS/MS.
    • Analysis: Pharmacokinetic parameters (AUC, Cmax) were calculated and compared to determine the extent of interaction.

Key Considerations for Researchers

  • Dosing Adjustments: The standard 600 mg starting dose can be reduced to 400 mg or 200 mg to manage adverse events like neutropenia and QTc prolongation while maintaining efficacy [6].
  • Drug-Drug Interactions: As a strong CYP3A4 inhibitor, ribociclib can significantly increase exposure to co-administered drugs that are CYP3A4/P-gp substrates (e.g., rivaroxaban, apixaban), necessitating careful management [4] [1].
  • Inter-individual Variability: The LEANORA study found no significant association between CYP3A5 genotype and ribociclib exposure in Black patients, highlighting that some known sources of PK variability for other drugs may not apply to ribociclib [7].

References

Ribociclib Salt and Solid Forms Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Form Type Coformer / Counterion Key Findings / Improvements Experimental Data
Succinate Salt (Commercial) Succinic Acid Optimized for oral administration with improved solubility and bioavailability [1]. Solubility: >2.4 mg/mL at pH ≤4.5; decreases to ~0.3 mg/mL at pH 7.5 [2]. Solubility: pH-dependent [2]. Permeability: Moderate permeability in Caco-2 cells [2].
Vanillic Acid Salt Hydrate Vanillic Acid (VA) Successfully synthesized as a salt hydrate in 1:1 stoichiometry [3]. Structure: Confirmed by single-crystal X-ray diffraction. Bonding: Charge-assisted O–H⋯O⁻ and N⁺–H⋯O⁻ hydrogen bonds [3].
Resorcinol Cocrystal Resorcinol (RES) Exhibited a 2-fold enhancement in permeability compared to pure ribociclib. A promising candidate for improved therapeutic activity [3]. Structure: Confirmed by single-crystal X-ray diffraction. Bonding: O–H⋯O and O–H⋯N hydrogen bonds present [3].

Experimental Methodologies for Characterization

The following experimental protocols are critical for comparing the performance of different solid forms.

  • Solid Form Synthesis

    • Salt/Cocrystal Preparation: Novel solid forms are typically synthesized through solvent-based methods like slurry, grinding, or crystallization from solutions containing the drug and coformer in specific stoichiometries [3].
    • Nanoparticle Formulation (for solubility enhancement): Hybrid lipid–polymer nanoparticles can be prepared using the double emulsion solvent evaporation technique. Critical variables include polymer type/concentration, lipid concentration, and surfactant concentration, which can be optimized using a Box-Behnken statistical design [4].
  • Solid-State Characterization

    • X-ray Diffraction (XRD): Used to determine the crystal structure and confirm the formation of a new solid form (e.g., salt or cocrystal) [3].
    • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): Used to study thermal behavior, melting points, and stability. The absence of a crystalline structure in amorphous nanoparticles can be confirmed by DSC [4].
    • Fourier Transform Infrared Spectroscopy (FTIR): Used to identify potential interactions between the drug and excipients or coformers [4].
  • Performance Evaluation

    • Solubility and Dissolution Studies: Conducted under physiological pH conditions to compare the dissolution rates and equilibrium solubility of new forms against the reference drug [3].
    • Permeability Studies: Evaluations using models like Caco-2 cell monolayers or ex vivo methods like the everted intestinal sac to assess absorption enhancement [4] [3].
    • In Vitro Release Testing: The dialysis bag method is commonly used to profile drug release from nanoparticulate systems in different media [4].

Mechanism of Action and Experimental Workflow

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The diagram below illustrates its mechanism of action and a general workflow for developing improved solid forms.

compound Ribociclib Succinate (Oral Administration) target CDK4/6 Kinases compound->target Binds and Inhibits Rb Retinoblastoma (Rb) Protein target->Rb Prevents Phosphorylation of E2F E2F Transcription Factors Rb->E2F Remains Bound to Arrest G1 Cell Cycle Arrest Inhibition of Tumor Proliferation E2F->Arrest Transcription Blocked

start 1. Solid Form Synthesis char 2. Solid-State Characterization (XRPD, DSC, TGA, FTIR) start->char perf 3. Performance Evaluation (Solubility, Dissolution, Permeability) char->perf formula 4. Formulation Optimization (e.g., Nanoparticles) perf->formula in_vivo 5. In-Vivo & Preclinical Studies (Pharmacokinetics, Efficacy) formula->in_vivo

Key Insights for Research and Development

  • Focus on Permeability: As a BCS Class IV drug, ribociclib suffers from both poor solubility and low permeability. The resorcinol cocrystal demonstrates that enhancing permeability is a viable strategy, potentially leading to greater bioavailability than solubility enhancement alone [3].
  • Leverage Hybrid Formulations: For the commercial succinate salt, advanced delivery systems like hybrid lipid–polymer nanoparticles can significantly enhance dissolution rates and pharmacokinetic profiles, as shown by a 5.6-fold increase in AUC in rat studies [4].
  • Characterization is Critical: Comprehensive solid-state characterization is non-negotiable. Single-crystal X-ray diffraction provides definitive proof of salt or cocrystal formation, which is essential for claiming a new solid form and understanding its structure-property relationships [3].

References

ribociclib sensitivity in Rb-positive versus Rb-negative cells

Author: Smolecule Technical Support Team. Date: February 2026

Ribociclib's Mechanism & The Central Role of Rb

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its mechanism of action is fundamentally dependent on the retinoblastoma (Rb) protein. The diagram below illustrates this key pathway.

G MitogenicSignals Mitogenic Signals CyclinD Cyclin D MitogenicSignals->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates RbProtein Rb Protein (Active) CDK4_6->RbProtein Phosphorylates Ribociclib Ribociclib Ribociclib->CDK4_6 Inhibits pRb p-Rb Protein (Inactive) RbProtein->pRb E2F E2F Transcription Factor pRb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle

Diagram Title: Ribociclib inhibits the CDK4/6-Rb pathway to arrest the cell cycle.

In simple terms, ribociclib blocks the CDK4/6 enzymes, preventing the inactivation of the Rb tumor suppressor. Active Rb halts cell division by blocking proteins needed for DNA replication [1] [2]. Therefore, ribociclib is expected to be effective only in cancer cells with a functional, or "Rb-positive," pathway [1].

Experimental Evidence on Rb Status and Drug Response

The table below summarizes key findings from pre-clinical and clinical studies that inform the relationship between Rb status and response to therapy.

Cell Line / Context Rb Status Experimental Treatment Key Findings Source / Citation
General Pre-clinical Principle Functional (Rb-positive) CDK4/6 inhibitors (e.g., Ribociclib) Induction of G1 cell cycle arrest. Efficacy is Rb-dependent. [1]
Triple-Negative Breast Cancer (TNBC) Panel Mixed (Rb-positive & Rb-negative) Gamma-irradiation, Doxorubicin Rb-negative cells were highly sensitive to irradiation and moderately more sensitive to doxorubicin. [3]
Triple-Negative Breast Cancer (TNBC) Panel Mixed (Rb-positive & Rb-negative) Cisplatin, 5-Fluorouracil, PD-0332991 (Palbociclib) Rb status did not affect sensitivity to these drugs. [3]
Clinical Context (HR+/HER2- BC) Presumed Functional Ribociclib + Endocrine Therapy Significant efficacy in clinical trials, establishing the standard of care. [4]

The data from [3] is particularly instructive. It shows that while Rb loss creates a vulnerability to certain therapies like radiation, it does not confer sensitivity to all drugs. The finding that Rb status did not affect response to the CDK4/6 inhibitor palbociclib suggests that loss of Rb protein may render CDK4/6 inhibitors ineffective, as their target pathway is no longer functional.

Insights into Ribociclib Resistance

Research shows that even in Rb-positive cells, resistance to ribociclib and other CDK4/6 inhibitors can develop. The table below outlines common experimental methods and the primary resistance mechanisms they have identified.

Experimental Method Key Findings on Resistance Mechanisms
Long-term exposure of ER+ breast cancer cells (e.g., MCF-7, T47D, CAMA-1) to increasing doses of ribociclib [5] [6]. Resistant cells often show upregulation of other cell cycle regulators (e.g., PLK1, Aurora Kinase B) to bypass the G1/S block imposed by ribociclib [6].
Transcriptomic profiling (RNA sequencing) of sensitive vs. resistant cell lines [5] [6]. Resistant cells can exhibit altered pathways, such as downregulation of G2/M checkpoint genes, creating new vulnerabilities ("collateral sensitivity") [5].
Phenotypic characterization (e.g., spheroid formation, invasion assays) [6]. Resistant cells can manifest more aggressive phenotypes, including enhanced spheroid formation and invasion [6].

A promising strategy to overcome resistance is to target these acquired vulnerabilities. For instance, cells with downregulated G2/M checkpoints show increased sensitivity to Wee-1 inhibitors like adavosertib [5]. Similarly, resistance driven by upregulation of PLK1 or Aurora Kinase B can be addressed with volasertib or barasertib, respectively [6].

Research Recommendations

To further your investigation, you may find the following approaches useful:

  • Investigate Combination Therapies: Explore agents that target resistance mechanisms, such as Wee-1 inhibitors (e.g., adavosertib) for cells with G2/M checkpoint vulnerabilities [5] or PLK1/Aurora Kinase B inhibitors (e.g., volasertib, barasertib) [6].
  • Explore Biomarkers Beyond Rb: Consider studying long non-coding RNAs (e.g., RERE-AS1), which have been identified through machine learning as potential biomarkers for predicting and enhancing ribociclib efficacy [7].
  • Utilize Authenticated Models: Ensure the use of well-characterized, Rb-wild-type and Rb-knockout isogenic cell line pairs in future experiments to obtain clear, direct comparative data.

References

Clinical Trial Results and Cross-Trial Comparison of CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and safety data from pivotal trials for ribociclib, palbociclib, and abemaciclib. Note that cross-trial comparisons should be interpreted with caution due to differences in trial populations and designs.

Inhibitor (Trial Name) Patient Population & Setting Primary Endpoint Result Key Secondary Endpoint (Distant DFS) Common Grade 3/4 Adverse Events (≥10%)

| Ribociclib (NATALEE) [1] | Stage II/III HR+/HER2- Early Breast Cancer (Adjuvant) | iDFS HR: 0.72 (95% CI, 0.61-0.84) 4-year iDFS rate: 88.5% vs 83.6% (NSAI alone) | DDFS HR: 0.74 | Neutropenia, hepatobiliary toxicity, QTc prolongation | | Palbociclib (PALOMA-2) [2] | HR+/HER2- Advanced Breast Cancer (1st line) | PFS HR: 0.58 Median PFS: 24.8 vs 14.5 mos (letrozole alone) | Not reported | Neutropenia (66%), leukopenia (25%) | | Abemaciclib (monarchE) [1] | High-risk, node-positive HR+/HER2- Early Breast Cancer (Adjuvant) | iDFS HR: 0.66 (as reported in trial) | Not provided in results | Diarrhea, neutropenia | | Ribociclib (MONALEESA-7) [2] | Pre-menopausal HR+/HER2- Advanced Breast Cancer (1st line) | PFS benefit demonstrated (Specific HR not in results) | Not reported | Neutropenia, leukopenia, hepatobiliary toxicity |

Detailed Experimental Protocols from Key Trials

To ensure the validity of clinical trial results, understanding the rigorous methodology is crucial. Here are the detailed protocols from two major trials.

NATALEE Trial (Ribociclib in Early Breast Cancer) [1]
  • Objective: To evaluate the efficacy and safety of adjuvant ribociclib plus a nonsteroidal aromatase inhibitor (NSAI) versus NSAI alone in patients with HR+/HER2- early breast cancer.
  • Design: International, open-label, randomized Phase 3 trial.
  • Participants: 5,101 patients (pre-menopausal and post-menopausal women and men) with Anatomic Stage IIA (with risk factors), IIB, or III HR+/HER2- early breast cancer.
  • Intervention:
    • Experimental Arm: Ribociclib (400 mg once daily, 21 days on/7 days off) + NSAI (letrozole or anastrozole) for 36 months. NSAI continued for a total of 60 months.
    • Control Arm: NSAI alone for 60 months.
    • Pre-menopausal women and men also received goserelin.
  • Primary Endpoint: Invasive Disease-Free Survival (iDFS), defined as the time from randomization to invasive recurrence, new cancer, or death.
  • Statistical Analysis: Efficacy analyzed in the intent-to-treat (ITT) population using Kaplan-Meier method and stratified Cox proportional hazards model.
PALOMA-2 Trial (Palbociclib in Advanced Breast Cancer) [2]
  • Objective: To assess the efficacy of palbociclib plus letrozole versus letrozole alone as first-line treatment for postmenopausal women with ER+/HER2- advanced breast cancer.
  • Design: Multicenter, double-blind, randomized Phase 3 trial.
  • Participants: 666 postmenopausal women with ER+/HER2- advanced breast cancer who had not received prior systemic therapy for their advanced disease.
  • Intervention:
    • Experimental Arm: Palbociclib (125 mg once daily, 21 days on/7 days off) + letrozole (2.5 mg once daily continuously).
    • Control Arm: Placebo + letrozole.
  • Primary Endpoint: Progression-Free Survival (PFS) assessed by investigators.

Mechanism of Action and Signaling Pathway

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle G1 to S phase transition [2] [3]. The following diagram illustrates the targeted pathway.

G CDK4/6 Inhibition Pathway MitogenicSignal Mitogenic Signal CyclinD Cyclin D MitogenicSignal->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb Rb Protein (inactive) Complex->pRb Phosphorylates pRb_P Phosphorylated Rb (active) pRb->pRb_P E2F E2F Transcription Factors pRb_P->E2F Releases CellCycle S-Phase Gene Transcription & Cell Cycle Progression E2F->CellCycle Ribociclib Ribociclib Ribociclib->Complex Inhibits

Key Interpretation and Clinical Implications

  • Sustained Efficacy Post-Treatment: The 4-year analysis of the NATALEE trial is significant as it shows the iDFS benefit of ribociclib persisted after the completion of the 3-year treatment period, with the absolute benefit increasing from 2.7 to 4.9 percentage points [1]. This indicates a carry-over effect that modifies the disease course.
  • Broad Population in Early Stage: Unlike other adjuvant trials that focused on high-risk populations, NATALEE included a broader population, including patients with stage II disease and no nodal involvement (N0) but with additional risk factors [1]. This supports its use in a wider patient group.
  • Mechanism-Driven Tolerability: The safety profiles of CDK4/6 inhibitors are linked to their selectivity. Ribociclib's high selectivity helps minimize off-target effects, making it a viable partner for combination therapies [2]. However, it requires monitoring for specific on-target effects like QTc interval prolongation [4].

Future Research Directions

Ongoing research aims to overcome resistance mechanisms, such as the activation of cyclin E-CDK2 complexes or PI3K-AKT-mTOR pathways [3]. Future directions also include expanding ribociclib's applications to other tumor types and developing biomarkers (like Rb protein status) to better predict patient response [2] [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

552.28086628 Da

Monoisotopic Mass

552.28086628 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BG7HLX2919

Drug Indication

Kisqali is indicated for the treatment of women with hormone receptor (HR)‑positive, human epidermal growth factor receptor 2 (HER2)‑negative locally advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant as initial endocrine-based therapy, or in women who have received prior endocrine therapy. In pre‑ or perimenopausal women, the endocrine therapy should be combined with a luteinising hormone‑releasing hormone (LHRH) agonist.
Treatment of breast cance

Wikipedia

Ribociclib succinate

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548818/ PubMed PMID: 31644125.
2: Bellet M, Ahmad F, Villanueva R, Valdivia C, Palomino-Doza J, Ruiz A, Gonzàlez X, Adrover E, Azaro A, Valls-Margarit M, Parra JL, Aguilar J, Vidal M, Martín A, Gavilá J, Escrivá-de-Romaní S, Perelló A, Hernando C, Lahuerta A, Zamora P, Reyes V, Alcalde M, Masanas H, Céliz P, Ruíz I, Gil M, Seguí MÀ, de la Peña L. Palbociclib and ribociclib in breast cancer: consensus workshop on the management of concomitant medication. Ther Adv Med Oncol. 2019 May 10;11:1758835919833867. doi: 10.1177/1758835919833867. eCollection 2019. Review. PubMed PMID: 31205497; PubMed Central PMCID: PMC6535716.
3: Poratti M, Marzaro G. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. Eur J Med Chem. 2019 Jun 15;172:143-153. doi: 10.1016/j.ejmech.2019.03.064. Epub 2019 Apr 4. Review. PubMed PMID: 30978559.
4: Eggersmann TK, Degenhardt T, Gluz O, Wuerstlein R, Harbeck N. CDK4/6 Inhibitors Expand the Therapeutic Options in Breast Cancer: Palbociclib, Ribociclib and Abemaciclib. BioDrugs. 2019 Apr;33(2):125-135. doi: 10.1007/s40259-019-00337-6. Review. PubMed PMID: 30847853.
5: Petrelli F, Ghidini A, Pedersini R, Cabiddu M, Borgonovo K, Parati MC, Ghilardi M, Amoroso V, Berruti A, Barni S. Comparative efficacy of palbociclib, ribociclib and abemaciclib for ER+ metastatic breast cancer: an adjusted indirect analysis of randomized controlled trials. Breast Cancer Res Treat. 2019 Apr;174(3):597-604. doi: 10.1007/s10549-019-05133-y. Epub 2019 Jan 18. Review. PubMed PMID: 30659432.
6: Ribociclib for breast cancer. Aust Prescr. 2018 Oct;41(5):172. doi: 10.18773/austprescr.2018.058. Epub 2018 Oct 2. Review. PubMed PMID: 30410218; PubMed Central PMCID: PMC6202289.
7: Büyükkaramikli NC, de Groot S, Riemsma R, Fayter D, Armstrong N, Portegijs P, Duffy S, Kleijnen J, Al MJ. Ribociclib with an Aromatase Inhibitor for Previously Untreated, HR-Positive, HER2-Negative, Locally Advanced or Metastatic Breast Cancer: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2019 Feb;37(2):141-153. doi: 10.1007/s40273-018-0708-4. Review. PubMed PMID: 30194622; PubMed Central PMCID: PMC6386053.
8: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500944/ PubMed PMID: 30000003.
9: Laderian B, Fojo T. CDK4/6 Inhibition as a therapeutic strategy in breast cancer: palbociclib, ribociclib, and abemaciclib. Semin Oncol. 2017 Dec;44(6):395-403. doi: 10.1053/j.seminoncol.2018.03.006. Epub 2018 Mar 26. Review. PubMed PMID: 29935901.
10: Burris HA 3rd. Ribociclib for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. Expert Rev Anticancer Ther. 2018 Mar;18(3):201-213. doi: 10.1080/14737140.2018.1435275. Epub 2018 Feb 19. Review. PubMed PMID: 29457921.
11: Edessa D, Sisay M. Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2- metastatic breast cancer: a focus on ribociclib. Breast Cancer (Dove Med Press). 2017 Dec 6;9:567-579. doi: 10.2147/BCTT.S150540. eCollection 2017. Review. PubMed PMID: 29263697; PubMed Central PMCID: PMC5726365.
12: Zangardi ML, Spring LM, Blouin GC, Bardia A. Ribociclib for post-menopausal women with HR+/HER2- advanced or metastatic breast cancer. Expert Rev Clin Pharmacol. 2017 Nov;10(11):1169-1176. doi: 10.1080/17512433.2017.1376653. Epub 2017 Sep 18. Review. PubMed PMID: 28875723.
13: López-Tarruella S, Jerez Y, Márquez-Rodas I, Echavarria I, Martin M. Ribociclib for the treatment of advanced hormone receptor-positive, HER2-negative breast cancer. Future Oncol. 2017 Oct;13(24):2137-2149. doi: 10.2217/fon-2017-0183. Epub 2017 Jul 31. Review. PubMed PMID: 28758424.
14: Kwapisz D. Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib. Breast Cancer Res Treat. 2017 Nov;166(1):41-54. doi: 10.1007/s10549-017-4385-3. Epub 2017 Jul 24. Review. PubMed PMID: 28741274.
15: Costa R, Costa RB, Talamantes SM, Helenowski I, Peterson J, Kaplan J, Carneiro BA, Giles FJ, Gradishar WJ. Meta-analysis of selected toxicity endpoints of CDK4/6 inhibitors: Palbociclib and ribociclib. Breast. 2017 Oct;35:1-7. doi: 10.1016/j.breast.2017.05.016. Epub 2017 Jun 12. Review. PubMed PMID: 28618307.
16: Curigliano G, Criscitiello C, Esposito A, Intra M, Minucci S. Pharmacokinetic drug evaluation of ribociclib for the treatment of metastatic, hormone-positive breast cancer. Expert Opin Drug Metab Toxicol. 2017 May;13(5):575-581. doi: 10.1080/17425255.2017.1318848. Epub 2017 Apr 21. Review. PubMed PMID: 28395543.
17: Tripathy D, Bardia A, Sellers WR. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clin Cancer Res. 2017 Jul 1;23(13):3251-3262. doi: 10.1158/1078-0432.CCR-16-3157. Epub 2017 Mar 28. Review. PubMed PMID: 28351928; PubMed Central PMCID: PMC5727901.
18: Barroso-Sousa R, Shapiro GI, Tolaney SM. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care (Basel). 2016 Jun;11(3):167-73. doi: 10.1159/000447284. Epub 2016 Jun 22. Review. PubMed PMID: 27493615; PubMed Central PMCID: PMC4960359.

Explore Compound Types